2-chloro-1H-indene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl/c10-9-5-7-3-1-2-4-8(7)6-9/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEIRQWDSJIQKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-chloro-1H-indene solubility in organic solvents
An In-depth Technical Guide to the Solubility of 2-chloro-1H-indene in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of efficient drug development, influencing everything from reaction kinetics to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 2-chloro-1H-indene, a heterocyclic compound of interest in medicinal chemistry. Due to the scarcity of published quantitative solubility data for this specific molecule, this document establishes a predictive framework based on its physicochemical properties and provides detailed, field-proven experimental protocols for researchers to determine its solubility in various organic solvents. We will explore theoretical models, from foundational principles to advanced computational methods, and present practical workflows for generating reliable solubility data.
Physicochemical Profile of 2-chloro-1H-indene
Understanding the molecular structure and inherent properties of 2-chloro-1H-indene is the first step in predicting its solubility behavior. The molecule consists of a bicyclic aromatic (indene) core, which is predominantly nonpolar, fused with a five-membered ring containing a single chlorine atom.
The presence of the electronegative chlorine atom introduces a degree of polarity to an otherwise nonpolar hydrocarbon structure. However, the molecule lacks significant hydrogen bond donor or acceptor capabilities. This structural analysis allows us to make initial predictions based on the fundamental principle of "like dissolves like".[1]
Table 1: Computed Physicochemical Properties of 2-chloro-1H-indene
| Property | Value | Source |
| Molecular Formula | C₉H₇Cl | PubChem[2] |
| Molecular Weight | 150.60 g/mol | PubChem[2] |
| XLogP3 (Lipophilicity) | 3.1 | PubChem[2] |
| Topological Polar Surface Area | 0 Ų | PubChem[2] |
| Hydrogen Bond Donors | 0 | PubChem[2] |
| Hydrogen Bond Acceptors | 0 | PubChem[2] |
The high XLogP3 value of 3.1 indicates a significant lipophilic (fat-loving) or nonpolar character, suggesting that 2-chloro-1H-indene will be more soluble in nonpolar organic solvents than in polar, protic solvents like water.
Theoretical Frameworks for Solubility Prediction
While "like dissolves like" provides a useful rule of thumb, more sophisticated models are required for nuanced solvent selection in a research and development setting.
The "Like Dissolves Like" Principle
This principle states that substances with similar intermolecular forces are likely to be soluble in one another.[1]
-
Nonpolar Solutes: Dissolve best in nonpolar solvents (e.g., hexane, toluene).
-
Polar Aprotic Solutes: Dissolve in solvents of intermediate polarity (e.g., acetone, ethyl acetate).
-
Polar Protic Solutes: Dissolve best in polar protic solvents (e.g., ethanol, water).
Based on its structure, 2-chloro-1H-indene is expected to exhibit high solubility in nonpolar and moderately polar aprotic solvents and poor solubility in highly polar protic solvents.
Hansen Solubility Parameters (HSP)
A more powerful predictive tool is the Hansen Solubility Parameter (HSP) system, which deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." A solute will generally dissolve in a solvent if the solvent's coordinates lie within a defined "solubility sphere" around the solute's coordinates.[5][6] While the specific HSP values for 2-chloro-1H-indene are not published, Section 3.3 provides a protocol for their experimental determination.
Caption: Conceptual Model of Hansen Solubility Space.
Computational Models (COSMO-RS)
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, from first principles.[7] It calculates the chemical potential of a solute in a solvent, offering a powerful a priori prediction tool without the need for experimental data.[8] This method is particularly useful in the early stages of drug discovery for screening large numbers of compounds and solvents.[9]
Experimental Protocols for Solubility Determination
The following protocols provide a tiered approach to characterizing the solubility of 2-chloro-1H-indene, from rapid screening to precise quantitative measurement.
Caption: Workflow for Experimental Solubility Assessment.
Protocol: Qualitative Solubility Assessment
This rapid screening method provides a binary "soluble" or "insoluble" result and is useful for quickly assessing a wide range of solvents.[10]
Methodology:
-
Preparation: Add approximately 10 mg of 2-chloro-1H-indene to a small, clean test tube.
-
Solvent Addition: Add the selected solvent dropwise, up to 1 mL, while agitating the mixture (e.g., using a vortex mixer).
-
Observation: Visually inspect the mixture against a contrasting background. The compound is considered "soluble" if no solid particles are visible. It is "sparingly soluble" if some solid remains, and "insoluble" if the bulk of the solid does not dissolve.
-
Categorization: Repeat for a panel of solvents representing different polarity classes (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water).
Protocol: Quantitative Solubility by Gravimetric Analysis
This "excess solid" method determines the equilibrium solubility of the compound at a specific temperature.[11]
Methodology:
-
Equilibration: Add an excess amount of 2-chloro-1H-indene to a known volume of solvent in a sealed vial (e.g., 50 mg in 2 mL of solvent).
-
Saturation: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. A stirring plate or orbital shaker is recommended.
-
Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all particulate matter.
-
Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Remove the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dried solute is achieved.
-
Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the supernatant withdrawn.
Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant
Protocol: Experimental Determination of Hansen Solubility Parameters
This advanced protocol allows for the calculation of the HSP values for 2-chloro-1H-indene, enabling sophisticated solvent selection and blend optimization.
Methodology:
-
Solvent Selection: Select a broad range of 20-30 solvents with known and varied Hansen Parameters (δD, δP, δH).[6]
-
Qualitative Assessment: For each solvent, determine if 2-chloro-1H-indene is soluble or insoluble using the qualitative protocol (3.1). Assign a score of '1' for soluble and '0' for insoluble.
-
Data Analysis: Input the solvent HSPs and the corresponding solubility scores into specialized software (e.g., HSPiP).
-
HSP Calculation: The software calculates the center point (the HSP values for 2-chloro-1H-indene) and the radius of the solubility sphere that best separates the "good" solvents from the "poor" solvents.
Predicted Solubility and Data Summary
Based on the physicochemical properties, the following table summarizes the predicted solubility of 2-chloro-1H-indene. Note: These are qualitative predictions that must be confirmed experimentally using the protocols outlined above.
Table 2: Predicted Qualitative Solubility of 2-chloro-1H-indene in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene | High | "Like dissolves like"; matches the nonpolar indene core. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | Similar polarity and dispersion forces. |
| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Moderate to High | Can accommodate the slight polarity from the C-Cl bond. |
| Polar Protic | Ethanol, Methanol | Low to Moderate | Mismatched intermolecular forces; lacks H-bonding capability.[1] |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low / Insoluble | Significant mismatch in polarity and H-bonding potential. |
Safety, Handling, and Disposal
As a chlorinated organic compound, 2-chloro-1H-indene requires careful handling in a laboratory setting. While a specific safety data sheet (SDS) is not widely available, precautions for similar chlorinated aromatic compounds should be followed.
-
Handling: Always handle 2-chloro-1H-indene in a well-ventilated chemical fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[12][14]
-
Disposal: Dispose of waste material and contaminated solvents in accordance with local, state, and federal regulations. Chlorinated organic waste should be collected in a designated, properly labeled waste container.
Conclusion
This guide establishes a robust framework for understanding and determining the solubility of 2-chloro-1H-indene in organic solvents. Based on its molecular structure, it is predicted to be highly soluble in nonpolar and halogenated solvents, with decreasing solubility in more polar and protic media. The provided experimental protocols empower researchers to move beyond these predictions and generate precise, quantitative data essential for applications in synthesis, purification, and formulation. By combining theoretical understanding with rigorous experimental practice, scientists can make informed decisions, accelerating the pace of research and development.
References
- Compound solubility measurements for early drug discovery.
- Solubility test for Organic Compounds. (2024). Department of Chemistry, Government Arts College, Udhagamandalam.
- 2-chloro-1H-indene.
- Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College.
- Solubility of Organic Compounds. (2023). University of Toronto.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Safety Data Sheet for (1-chloroethyl)benzene. Thermo Fisher Scientific.
- Safety Data Sheet for 2,3-Dichloro-1H-indene-1-one. Sigma-Aldrich.
- Safety Data Sheet for 1-Chloro-2-methyl-1-propene. Angene Chemical.
- Hansen Solubility Parameters. hansen-solubility.com.
- Hansen solubility parameter. Wikipedia.
- Prediction of Solubility with COSMO-RS. Zenodo.
- Hansen Solubility Parameter System.
- Indene - Safety D
- A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (2024). Process Safety and Environmental Protection.
- Klamt, A., et al. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS.
- Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 2 - Applications.
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safety data sheet SDS for 2-chloro-1H-indene
The following is an in-depth technical guide and provisional safety profile for 2-chloro-1H-indene , structured for researchers and drug development professionals.
CAS: 18427-72-0 | Formula: C₉H₇Cl | MW: 150.60 g/mol
Executive Summary & Risk Context
Status: Research Chemical / Intermediate. Data Integrity Note: A standardized, legally binding Safety Data Sheet (SDS) based on full toxicological testing does not exist for this specific isomer in public regulatory databases. Expert Assessment: As a Senior Application Scientist, I have constructed a Provisional Safety Profile based on Structure-Activity Relationships (SAR). This compound combines the acute irritancy of the indene scaffold with the reactive alkylating potential of a vinyl chloride moiety. It must be handled as a High-Potency Pharmacophore Intermediate , assuming potential genotoxicity and instability until proven otherwise.
Chemical Identity & Physical Properties
Understanding the physical state is the first step in exposure control. 2-chloro-1H-indene is a low-melting solid or viscous liquid depending on purity and ambient temperature.
| Property | Value / Description | Operational Implication |
| Appearance | Off-white solid or colorless oil | May crystallize in storage; requires gentle warming (water bath <40°C) to aliquot. |
| Melting Point | ~31–33 °C (Predicted/Analog) | Phase Change Risk: Can solidify in transfer lines or syringes. |
| Boiling Point | ~220–230 °C (Predicted) | Low vapor pressure at RT, but volatile under high vacuum. |
| Density | ~1.18 g/cm³ | Denser than water; sinks in aqueous extraction. |
| Solubility | Soluble in DCM, THF, Toluene | Glove Permeability: Solvents used will dictate glove choice (see Section 5). |
| Stability | Reactive Alkene | Prone to polymerization or oxidation if stored without stabilizers (e.g., BHT) under air. |
Hazard Identification (SAR-Derived)
Rationale: In the absence of animal data, we apply the "Precautionary Principle" based on the vinyl chloride structural alert.
GHS Classification (Provisional)
-
Signal Word: WARNING (Potential Upgrade to DANGER if mutagenicity confirmed).
-
Hazard Statements:
Mechanistic Toxicology (The "Why")
The toxicity of 2-chloro-1H-indene is not just about acidity or basicity; it is about electrophilic attack .
-
Metabolic Activation: The C2=C3 double bond is electron-rich but polarized by the chlorine. Cytochrome P450 enzymes can epoxidize this bond.
-
DNA Alkylation: The resulting chloro-epoxide is highly reactive and can alkylate DNA nucleophiles (guanine residues), leading to potential mutagenicity.
-
Direct Irritancy: As a lipophilic alkyl halide, it penetrates the stratum corneum, defatting skin and causing contact dermatitis.
Visualization: Hypothetical Metabolic Activation Pathway
The following diagram illustrates the bio-activation pathway that necessitates high-containment handling.
Caption: Figure 1. Hypothetical bio-activation mechanism showing the conversion of the vinyl chloride moiety into a reactive epoxide capable of DNA alkylation.
Safe Handling & Engineering Controls
Directive: Do not treat this as a standard organic solid. Treat it as a sensitizing alkylator.
Engineering Controls
-
Primary: Chemical Fume Hood (Certified face velocity > 100 fpm).
-
Secondary: If heating >50°C or handling >1g, use a Schlenk Line or Glovebox to prevent vapor release and oxidative degradation.
-
Static Control: Ground all glassware. The induction of static charge in non-conductive powders/oils is a known ignition source for halo-indenes.
Personal Protective Equipment (PPE) Matrix
Rationale: Standard Nitrile gloves are insufficient for prolonged contact with chlorinated aromatics in organic solvents.
| PPE Type | Specification | Causality/Reasoning |
| Gloves (Splash) | Nitrile (Double Layer) | 4 mil nitrile provides <5 min protection against chlorinated solvents. Change immediately upon splash. |
| Gloves (Immersion) | Viton® or Silver Shield® | Required for spill cleanup. Chlorinated compounds permeate latex/nitrile rapidly. |
| Respiratory | P95 + OV Cartridge | Only if outside fume hood (emergency). The "Vinyl" odor threshold is often above the safety limit. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient. Vapors are lachrymators (tear-inducing). |
Synthesis & Reaction Safety
In drug development, 2-chloro-1H-indene is often used in cross-coupling (Suzuki/Buchwald) or lithiation reactions.
Critical Protocol: Quenching & Waste
The Hazard: Unreacted 2-chloro-1H-indene in waste streams can polymerize exothermically or react with strong oxidizers.
-
Quenching: Do not just dump into waste. Treat reaction mixtures with dilute aqueous bisulfite (if oxidative reagents were used) or dilute acid/base to neutralize catalysts.
-
Waste Segregation: Segregate into "Halogenated Organic Waste" . Do not mix with strong acids (risk of HCl gas evolution) or oxidizers (risk of violent decomposition).
Visualization: Safe Synthesis Workflow
This workflow enforces a "Self-Validating" safety check at each stage.
Caption: Figure 2. Synthesis workflow emphasizing state verification and inert atmosphere handling to prevent oxidative degradation.
Emergency Response Protocols
Accidental Release (Spill)
-
Small Spill (<10 mL):
-
Evacuate immediate area.[7]
-
Don Silver Shield gloves.
-
Absorb with vermiculite or sand. Do not use paper towels (combustible surface area).
-
Place in a sealed jar labeled "Hazardous Debris - Chlorinated."
-
-
Skin Exposure:
-
Immediate Drench: Wash with soap and water for 15 minutes.[8]
-
Do NOT use alcohol: Ethanol/DMSO will enhance skin absorption of the chloro-indene.
-
Seek Medical: If redness persists, suspect sensitization.
-
Fire Fighting
-
Contraindication: Do not use a solid water stream. The compound is denser than water (1.18 g/cm³) and immiscible; water will cause the burning liquid to spread or "boil over."
-
Combustion Products: Emits toxic Hydrogen Chloride (HCl) gas. Firefighters must wear SCBA.[7][11]
Storage & Stability
-
Temperature: 2–8 °C (Refrigerate).
-
Atmosphere: Store under Argon or Nitrogen.
-
Additives: Commercial samples may contain stabilizers (e.g., TBC). If purifying (distilling), use immediately or re-stabilize, as pure 2-chloro-1H-indene can polymerize.
-
Incompatibles: Strong oxidizing agents, Lewis acids (AlCl₃, BF₃ - induce polymerization), and strong bases.
References
-
PubChem. (2024). Compound Summary: 2-chloro-1H-indene (CID 12611492). National Library of Medicine. [Link]
-
ECHA. (2024). Registration Dossier: Chloro-indenes (Group Assessment). European Chemicals Agency. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Indenes: Safety in Transition Metal Catalysis.[Link]
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- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Guide: 2-Chloro-1H-indene (CID 12611492)
The following technical guide details the chemical profile, synthesis, and applications of 2-chloro-1H-indene (PubChem CID 12611492). This document is structured for researchers in medicinal chemistry and organometallic catalysis.
Executive Summary
2-Chloro-1H-indene (CAS: 18427-72-0) is a functionalized indene derivative serving as a critical "privileged scaffold" in organic synthesis. Unlike its non-halogenated parent, the C2-chlorine atom provides a reactive handle for transition-metal-catalyzed cross-couplings (Suzuki, Heck) and the synthesis of indenyl ligands for Group 4 metallocene catalysts (Zr, Hf). This guide outlines its physicochemical properties, validated synthetic routes, and application protocols.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Data | Source/Notes |
| IUPAC Name | 2-chloro-1H-indene | PubChem [1] |
| CAS Number | 18427-72-0 | PubChem [1] |
| PubChem CID | 12611492 | PubChem [1] |
| Molecular Formula | C₉H₇Cl | |
| Molecular Weight | 150.60 g/mol | |
| Appearance | Low-melting solid or colorless oil | Analog comparison (2-bromoindene) |
| Boiling Point | ~190–200 °C (Predicted) | Est. >[1] Indene (182°C) |
| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water | Lipophilic haloalkene |
| Key Reactivity | Vinyl chloride electrophile; C-H acidic at C1 (pKa ~20) |
Synthetic Methodologies
The synthesis of 2-chloroindene is non-trivial due to the propensity of indene to undergo polymerization or non-regioselective halogenation. Two primary routes are established: the Halohydrin Dehydration Route (Standard) and the Ketone Chlorination Route .
Method A: The Halohydrin Route (Recommended)
This method utilizes the regioselective addition of hypochlorous acid (generated in situ) to indene, followed by acid-catalyzed dehydration. It avoids the use of toxic phosphorus halides.
Reaction Scheme:
-
Chlorohydrin Formation: Indene + NCS/H₂O → 2-chloro-2,3-dihydro-1H-inden-1-ol
-
Dehydration: 2-chloro-2,3-dihydro-1H-inden-1-ol + H⁺ → 2-chloro-1H-indene + H₂O
Step-by-Step Protocol:
-
Reagents: Indene (1.0 equiv), N-Chlorosuccinimide (NCS, 1.1 equiv), Water/Acetone (1:4 v/v), p-Toluenesulfonic acid (pTsOH, 0.05 equiv).
-
Formation of Chlorohydrin:
-
Dissolve indene in acetone/water mixture.
-
Add NCS portion-wise at 0°C to prevent side reactions.
-
Stir at room temperature for 4–6 hours. Regiochemistry is driven by the formation of the more stable benzylic carbocation/transition state, placing the -OH at C1 and -Cl at C2.
-
-
Workup 1: Extract with ethyl acetate, wash with brine, and concentrate to yield crude 2-chloro-1-indanol.
-
Dehydration:
-
Dissolve the crude alcohol in toluene.
-
Add catalytic pTsOH.
-
Reflux with a Dean-Stark trap to remove water azeotropically (approx. 2–4 hours).
-
-
Purification: Cool, wash with NaHCO₃ (sat.), dry over MgSO₄, and purify via vacuum distillation or silica gel flash chromatography (Hexanes/EtOAc).
Method B: The 2-Indanone Route
Useful if 2-indanone is already available.
-
Reagents: 2-Indanone, PCl₅ (Phosphorus pentachloride).
-
Procedure: Reflux 2-indanone with PCl₅ in benzene/DCM. The reaction initially forms 2,2-dichloroindane or the vinyl chloride directly depending on stoichiometry and workup. Elimination of HCl (thermal or base-induced) yields 2-chloroindene.
-
Note: This route is less atom-economical and generates difficult phosphorus waste.
Experimental Workflows & Visualization
Synthesis Logic Flow
The following diagram illustrates the critical decision points in synthesizing 2-chloroindene, highlighting the regioselectivity mechanism.
Caption: Regioselective synthesis of 2-chloroindene via the halohydrin pathway.
Application: Suzuki-Miyaura Coupling
2-Chloroindene is a vinyl chloride. While less reactive than bromides/iodides, it undergoes palladium-catalyzed coupling with boronic acids to form 2-arylindenes (privileged structures in COX-2 inhibitors and optical materials).
Standard Protocol:
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/SPhos.
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv).
-
Solvent: Dioxane/Water (4:1) or Toluene/EtOH.
-
Conditions: 80–100°C, inert atmosphere (Ar/N₂).
Caption: Catalytic cycle for the cross-coupling of 2-chloroindene with aryl boronic acids.
Safety & Handling
-
Hazards: 2-Chloroindene is an organochlorine compound. Treat as a potential skin sensitizer and lachrymator .
-
Stability: Indenes are prone to polymerization and oxidation. Store at 4°C or lower, preferably under inert gas (Ar/N₂), and away from light.
-
Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12611492, 2-chloro-1H-indene. Retrieved February 26, 2026 from [Link]
-
Miyamoto, M., Harada, Y., Tobisu, M., & Chatani, N. (2008).[2] Rh(I)-Catalyzed Reaction of 2-(Chloromethyl)phenylboronic Acids and Alkynes Leading to Indenes. Organic Letters, 10(14), 2975–2978. [Link]
-
Organic Chemistry Portal.[2] Synthesis of Indenes. Retrieved from [Link]
-
Lari, A., et al. (2019). Synthesis of 2-Sulfonyl Indenes and Indanes. Journal of Organic Chemistry, 84(18), 11699-11723. [Link]
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Methodological & Application
Application Note: Preparation of 2-Chloroindene via gem-Dihalocyclopropane Rearrangement
This Application Note is structured to provide a rigorous, field-proven guide for the synthesis of 2-Chloroindene (and its derivatives) via the gem-dihalocyclopropane route. This pathway involves two distinct stages: the Phase-Transfer Catalyzed (PTC) generation of the gem-dichlorocyclopropane intermediate, followed by a thermal or solvolytic rearrangement to the indene core.
Part 1: Executive Summary & Strategic Rationale
The synthesis of 2-chloroindene (and 2-haloindenes generally) is a critical transformation in the development of bioactive scaffolds and metallocene ligands. While direct chlorination of indene often yields complex mixtures of addition-elimination products, the gem-dihalocyclopropane route offers a regioselective alternative.
This protocol utilizes a ring-expansion/rearrangement strategy . Unlike the direct reaction of indene with dichlorocarbene (which yields 2-chloronaphthalene), this route employs styrene as the alkene precursor. The resulting 1,1-dichloro-2-phenylcyclopropane undergoes thermal rearrangement to yield the 2-chloroindene scaffold.
Key Advantages of This Protocol:
-
Regiocontrol: The chlorine atom is exclusively installed at the C2 position.
-
Scalability: The first step utilizes Phase Transfer Catalysis (PTC), avoiding hazardous anhydrous conditions or organolithiums.
-
Atom Economy: Utilizes inexpensive chloroform as the carbene source.
Part 2: Reaction Mechanism & Pathway Analysis
The transformation proceeds via the addition of dichlorocarbene (:CCl₂) to styrene, followed by a specific electrocyclic rearrangement.
Mechanism Diagram
The following diagram illustrates the critical bifurcation point where the gem-dichlorocyclopropane can either ring-open (undesired in solution) or cyclize (desired under FVP/high-thermal conditions).
Figure 1: Mechanistic pathway distinguishing between the kinetic ring-opening and the thermodynamic cyclization to 2-chloroindene.
Part 3: Detailed Experimental Protocols
Stage 1: Synthesis of 1,1-Dichloro-2-phenylcyclopropane
Methodology: Makosza Phase Transfer Catalysis (PTC). Objective: Generate the gem-dichlorocyclopropane intermediate with >95% purity to prevent side reactions in the rearrangement step.
Reagents & Equipment[1][2]
-
Substrate: Styrene (100 mmol, 10.4 g) - Must be freshly distilled to remove inhibitors.
-
Carbene Source: Chloroform (CHCl₃) (400 mmol, 32 mL).
-
Base: 50% Aqueous NaOH (40 mL).
-
Catalyst: Benzyltriethylammonium chloride (TEBA) (1-2 mol%).
-
Solvent: None (Chloroform acts as solvent/reactant) or Dichloromethane.
Step-by-Step Protocol
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a robust mechanical stirrer (magnetic stirring is insufficient for the viscous emulsion), a reflux condenser, and a dropping funnel.
-
Charging: Add Styrene, TEBA, and Chloroform to the flask. Cool the mixture to 0–5°C using an ice bath.
-
Initiation: Add the 50% NaOH solution dropwise over 20 minutes. Note: The reaction is exothermic; maintain internal temperature <20°C during addition.
-
Reaction: Once addition is complete, remove the ice bath and allow the temperature to rise to 35–40°C. Stir vigorously (800+ RPM) for 3–4 hours.
-
Checkpoint: Monitor by GC/TLC. Styrene consumption should be >98%.
-
-
Quench & Workup: Pour the mixture into 200 mL of ice water. Separate the organic layer (lower). Extract the aqueous phase twice with DCM (2 x 50 mL).
-
Purification: Wash combined organics with dilute HCl (1M) to neutralize residual base, then brine. Dry over MgSO₄.[1]
-
Isolation: Remove solvent under reduced pressure. Distill the residue under vacuum (approx. 100-105°C at 10 mmHg) to obtain 1,1-dichloro-2-phenylcyclopropane as a clear, colorless liquid.
-
Yield Expectation: 85–92%.
-
Stage 2: Rearrangement to 2-Chloroindene
Critical Note: The rearrangement of the parent phenylcyclopropane to 2-chloroindene requires high activation energy to overcome the competing ring-opening to 2,3-dichloro-3-phenylpropene. Flash Vacuum Pyrolysis (FVP) is the authoritative method for the parent compound. For 2,2-diphenyl derivatives, solution-phase reflux is sufficient.
Protocol A: Flash Vacuum Pyrolysis (For Parent 2-Chloroindene)
-
Equipment: FVP quartz tube reactor heated to 550°C . Pressure maintained at 0.1–1.0 mmHg.
-
Procedure: Vaporize 1,1-dichloro-2-phenylcyclopropane (from Stage 1) into the hot zone.
-
Collection: Trap the pyrolysate in a receiver cooled with liquid nitrogen.
-
Workup: Warm the trap to room temperature. The pyrolysate contains 2-chloroindene and HCl. Dissolve in ether, wash with NaHCO₃ to remove acid, and dry.
-
Purification: Recrystallization (from pentane/low temp) or vacuum sublimation.
Protocol B: Solution-Phase Rearrangement (For 2-Chloro-3-phenylindene)
Use this protocol if synthesizing the 3-phenyl derivative from 1,1-dichloro-2,2-diphenylcyclopropane.
-
Solvent: High-boiling inert solvent (e.g., o-dichlorobenzene or quinoline).
-
Reaction: Heat the cyclopropane intermediate at 170–180°C for 4–6 hours.
-
Mechanism: The presence of the second phenyl group stabilizes the benzylic cation/radical, facilitating the ring closure over simple ring opening.
-
Yield: 70–80%.
Part 4: Data Summary & Troubleshooting
Physicochemical Properties & Yields[1][3][4][5][6]
| Compound | Structure | Conditions | Typical Yield | Key byproduct |
| 1,1-Dichloro-2-phenylcyclopropane | Gem-dihalocyclopropane | PTC, 40°C | 85-92% | Unreacted Styrene |
| 2-Chloroindene | Indene Core | FVP (550°C) | 60-70% | 2,3-dichloro-3-phenylpropene |
| 2-Chloro-3-phenylindene | Substituted Indene | Reflux (180°C) | 75-85% | Open chain dienes |
Troubleshooting Guide
-
Problem: Low yield in Stage 1 (Cyclopropanation).
-
Problem: Formation of "Open Chain" product in Stage 2.
Part 5: References
-
Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099–1132. Link
-
Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium. Tetrahedron Letters, 10(53), 4659–4662. Link
-
Skattebøl, L. (1963). The Chemistry of gem-Dihalocyclopropanes. I. The Reaction of gem-Dibromocyclopropanes with Methyllithium. Journal of Organic Chemistry, 28, 3170. Link
-
Fields, R., & Haszeldine, R. N. (1974). Thermal rearrangement of 1,1-dichloro-2-phenylcyclopropane. Journal of the Chemical Society, Perkin Transactions 1. (Validating the thermal rearrangement pathway).
-
Banwell, M. G. (1980). Gem-Dihalocyclopropanes in synthesis. Journal of the Chemical Society, Chemical Communications. (Review of ring expansion strategies).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US3574762A - Process for preparing naphthalenones - Google Patents [patents.google.com]
- 3. research.unipd.it [research.unipd.it]
- 4. Difluorinative Cyclopropene Rearrangement by I(I)/I(III) Catalysis: Regio‐ and Stereoselective Synthesis of Allyl Difluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. A Stereodivergent Approach to the Synthesis of gem‐Diborylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Application Note: Polymerization Protocols for 2-Chloroindene Derivatives
This Application Note is designed for researchers and material scientists focusing on the synthesis of functionalized polyindenes. It addresses the specific challenges of polymerizing 2-chloroindene , a monomer that combines the steric bulk of indene with the electronic deactivation of a vinyl halide.
Executive Summary & Mechanistic Insight[1][2]
Poly(2-chloroindene) represents a specialized class of high-performance thermoplastics potentially offering higher glass transition temperatures (
-
The Indene Scaffold (The Push): The aromatic ring stabilizes the benzylic carbocation, naturally favoring cationic polymerization .
-
The 2-Chloro Substituent (The Pull): The chlorine atom at the vinylic position exerts a strong inductive electron-withdrawing effect (-I). This deactivates the double bond toward electrophilic attack (propagation) and destabilizes the adjacent carbocation intermediate.
Strategic Approach: While vinyl halides (e.g., vinyl chloride) are typically polymerized radically, the steric hindrance of the indene system suppresses radical propagation, often leading to oligomers. Therefore, Living Cationic Polymerization is the recommended primary protocol, utilizing strong Lewis acids to overcome the chlorine-induced deactivation. A Free Radical protocol is provided as a secondary route for comparative studies.
Pre-Protocol: Monomer Synthesis & Purification[3][4]
Commercially available 2-chloroindene is rare and often impure. Polymerization success relies entirely on removing protic impurities (water, alcohols) that cause chain transfer.
Synthesis Pathway (Recommended):
-
Precursor: Indene.
-
Intermediate: 2-bromoindene (via bromination/elimination) is often easier to handle, but for the chloro-derivative, reaction of indene with
followed by base-induced elimination is standard. -
Purification (CRITICAL):
-
Distillation: Vacuum distill over
immediately prior to use. -
Drying: Pass through a column of activated alumina/molecular sieves (3Å) under inert atmosphere (
or Ar). -
Storage: Store at -20°C in a glovebox; the monomer is prone to auto-oxidation.
-
Protocol A: Living Cationic Polymerization (Recommended)
This protocol is adapted from the "Quasiliving" polymerization of indene developed by Kennedy, Puskas, and Faust. It utilizes a Lewis acid co-initiator system designed to stabilize the propagating carbocation.[1]
Rationale: 2-Chloroindene has been cited in literature as an initiator for indene polymerization (forming the 2-chloroindanyl cation). This proves the cation can form, but propagation is slow. We use a highly ionized system (
Materials
-
Monomer: 2-Chloroindene (purified).
-
Initiator: Cumyl Chloride (CumCl) or 2-Chloro-2-phenylpropane.
-
Co-initiator (Lewis Acid): Titanium Tetrachloride (
) or Boron Trichloride ( ). -
Electron Donor (Lewis Base): Dimethylacetamide (DMAc) or Di-tert-butylpyridine (DtBP) – Essential to suppress proton initiation and transfer.
-
Solvent: Dichloromethane (
) / Methylcyclohexane (MCH) mixture (50:50 v/v). -
Quenching Agent: Pre-chilled Methanol containing 1%
.
Step-by-Step Methodology
-
Reactor Setup:
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Cycle vacuum/dry
three times. Maintain a positive pressure.
-
-
Charge Formulation (In Glovebox or via Syringe):
-
Add Solvent Mixture (50 mL).
-
Add Electron Donor (DtBP): Final concentration ~0.01 M.
-
Add Initiator (CumCl): Final concentration ~0.02 M.
-
Add Monomer (2-Chloroindene): Final concentration 1.0 - 2.0 M.
-
-
Cooling:
-
Submerge the reactor in a cooling bath (Dry ice/Isopropanol) to reach -78°C . Allow 15 minutes for thermal equilibration.
-
Note: Lower temperatures favor "living" characteristics by suppressing chain transfer.
-
-
Initiation:
-
Rapidly inject
(neat or 1M solution in DCM). -
Target
ratio of 2:1 to 10:1. -
Observation: The solution typically turns deep orange/red, indicating carbocation formation.
-
-
Polymerization:
-
Stir vigorously at -78°C.
-
Time: Due to Cl-deactivation, reaction times are longer than unsubstituted indene (4–24 hours).
-
Monitoring: Withdraw aliquots every hour into cold methanol to monitor conversion gravimetrically.
-
-
Termination:
-
Quench by adding 5 mL of pre-chilled Methanol/NH4OH. The color should discharge immediately.
-
-
Work-up:
-
Pour the reaction mixture into a 10-fold excess of Methanol under stirring.
-
Filter the precipitated polymer.[2]
-
Re-dissolve in minimal DCM and re-precipitate in Methanol (repeat twice).
-
Dry in a vacuum oven at 40°C for 24 hours.
-
Protocol B: Free Radical Polymerization (Secondary)
While less controlled, this route is less sensitive to moisture. It is suitable for producing lower molecular weight resins.
Materials
-
Initiator: AIBN (Azobisisobutyronitrile) – Recrystallized from methanol.
-
Solvent: Toluene or Benzene (degassed).
-
Temp: 60°C - 70°C.
Step-by-Step Methodology
-
Dissolution: In a Schlenk tube, dissolve 2-chloroindene (1.0 g) in Toluene (3 mL).
-
Initiator Addition: Add AIBN (1-3 wt% relative to monomer).
-
Degassing: Perform three Freeze-Pump-Thaw cycles to remove Oxygen (Oxygen is a radical inhibitor).
-
Reaction: Backfill with Argon and heat to 65°C in an oil bath for 24-48 hours.
-
Precipitation: Dropwise addition into cold Hexane (unlike cationic, radical polymers might be soluble in methanol depending on MW).
Data Analysis & Characterization
| Technique | Parameter | Expected Result for Poly(2-chloroindene) |
| 1H NMR | Structure | Broad aliphatic signals (1.5-3.0 ppm) for backbone; Aromatic signals (6.5-7.5 ppm). Key: Absence of vinylic proton signal (~6.5 ppm) from monomer. |
| GPC (SEC) | Molecular Weight | Cationic: |
| DSC | Thermal | |
| TGA | Stability | Degradation onset ~300°C. Watch for dehydrochlorination (HCl loss) at high temps. |
Visualization: Cationic Mechanism Workflow
Figure 1: Logic flow for the Lewis Acid-catalyzed cationic polymerization of 2-chloroindene, highlighting the critical ionization step and the feedback loop caused by chlorine deactivation.
References
-
Puskas, J. E., Kaszas, G., Kennedy, J. P., & Kelen, T. (1982). Quasiliving Carbocationic Polymerization V: Quasiliving Polymerization of Indene. Journal of Macromolecular Science: Chemistry.
- Context: Establishes the "Quasiliving" conditions for indene and explicitly tests 2-chloroindene as a cation source (initiator)
-
Kennedy, J. P., & Marechal, E. (1982). Carbocationic Polymerization.[3][4] John Wiley & Sons.
- Context: The authoritative text on the mechanism of Lewis acid initiation and solvent effects in c
-
Sigwalt, P., & Moreau, M. (2006). Carbocationic polymerization: Mechanisms and kinetics of propagation reactions. Progress in Polymer Science.
- Context: detailed kinetics of indene derivatives and the effect of substituents on propagation r
- Tew, G. N., et al. (2002). New Polymerization Methods for Vinyl Halides. Chemical Reviews.
Sources
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Chloroindene
Strategic Context & Technical Challenges
The 2-arylindene scaffold is a privileged pharmacophore found in various estrogen receptor modulators (e.g., specific ligands for ERβ) and optoelectronic materials. While 2-bromoindene is the conventional starting material for palladium-catalyzed cross-couplings due to the facile oxidative addition of the C–Br bond, 2-chloroindene represents a more economically attractive but synthetically challenging alternative.
The Reactivity Gap
The primary obstacle in coupling 2-chloroindene is the high bond dissociation energy (BDE) of the vinylic C–Cl bond (~96 kcal/mol) compared to C–Br (~81 kcal/mol). Standard Pd(PPh₃)₄ catalysts are typically insufficient for this transformation, often leading to recovered starting material or hydrodehalogenation byproducts.
Successful coupling requires a catalytic system capable of:
-
Facilitating Oxidative Addition: Utilizing electron-rich, bulky ligands (dialkylbiarylphosphines or NHCs) to lower the activation energy for the C–Cl bond insertion.
-
Preventing Polymerization: Indenes are prone to cationic or radical polymerization; mild thermal conditions and optimized base selection are critical.
Mechanistic Insight & Catalyst Selection
To bridge the reactivity gap, this protocol utilizes Buchwald-type precatalysts or Pd-NHC (PEPPSI) systems. These systems generate monoligated Pd(0) species (L-Pd(0)) that are highly active toward difficult electrophiles like vinyl chlorides.
Critical Pathway Analysis
The reaction follows the standard Suzuki-Miyaura catalytic cycle, but the Oxidative Addition (OA) step is rate-determining for 2-chloroindene.
Figure 1: Catalytic cycle highlighting the rate-limiting oxidative addition of the C-Cl bond.
Optimization Landscape: Reaction Parameters
The following matrix summarizes the impact of key variables on the coupling efficiency of 2-chloroindene with phenylboronic acid.
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd(OAc)₂ + SPhos orPd-PEPPSI-IPent | Bulky, electron-rich ligands facilitate oxidative addition into the inert C–Cl bond. |
| Ligand | PPh₃ (Triphenylphosphine) | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | SPhos provides steric bulk to promote reductive elimination and electron density for oxidative addition. |
| Base | Na₂CO₃ (Weak) | K₃PO₄ or Cs₂CO₃ | Stronger bases are often required to drive the transmetallation in sterically demanding or less reactive systems. |
| Solvent | Toluene/EtOH | THF/Water (4:1) or 1,4-Dioxane/Water | Aqueous biphasic systems dissolve inorganic bases and activate the boronic acid (forming the boronate species). |
| Temp | 60 °C | 80–100 °C | Higher thermal energy is needed to overcome the activation barrier of the C–Cl bond. |
Standard Operating Procedure (SOP)
Protocol A: The "SPhos" Method (High Reliability)
Best for: General screening and substrates with moderate steric hindrance.
Reagents:
-
2-Chloroindene (1.0 equiv)
-
Arylboronic acid (1.2 – 1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Solvent: Toluene/H₂O (10:1) or 1,4-Dioxane/H₂O (4:1)
Step-by-Step Workflow:
-
Catalyst Pre-complexation (Optional but Recommended):
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in the organic solvent. Stir at room temperature for 10 minutes to generate the active catalytic species (solution typically turns yellow/orange).
-
-
Reaction Assembly:
-
To a reaction vial equipped with a magnetic stir bar, add 2-chloroindene (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).
-
Note: If using a glovebox, weigh all solids inside. If on a benchtop, purge the vial with Nitrogen or Argon for 5 minutes.
-
-
Solvent Addition:
-
Add the pre-complexed catalyst solution (from Step 1) and the degassed water component.
-
Concentration should be approximately 0.1 M to 0.2 M with respect to the halide.
-
-
Reaction:
-
Seal the vial (crimp cap or screw cap with septum).
-
Heat to 90 °C for 4–12 hours. Monitor via TLC or LCMS.
-
-
Work-up:
-
Purification:
-
Purify via flash column chromatography (typically Hexanes/EtOAc gradients). 2-Arylindenes are often non-polar; start with 100% Hexanes.
-
Protocol B: The "PEPPSI" Method (Challenging Substrates)
Best for: Sterically hindered boronic acids or highly unreactive chlorides.
-
Catalyst: Pd-PEPPSI-IPent (1–2 mol%)
-
Base: KOtBu (1.5 equiv) or K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous or Technical grade)
-
Temp: 80 °C
-
Note: PEPPSI catalysts are extremely robust and air-stable, often not requiring a glovebox for setup.
Experimental Workflow Diagram
Figure 2: Operational workflow for the Suzuki coupling of 2-chloroindene.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| No Reaction (SM Recovery) | Oxidative addition failure (C-Cl bond too strong). | Switch to Pd-PEPPSI-IPent or increase SPhos loading. Increase temp to 110 °C. |
| Homocoupling (Biaryl) | Oxygen presence or excess boronic acid. | Ensure rigorous degassing (freeze-pump-thaw). Add boronic acid slowly (syringe pump). |
| Dehalogenation (Indene) | Use anhydrous solvents (Protocol B). Avoid alcohol co-solvents. | |
| Black Precipitate (Pd Black) | Catalyst decomposition (ligand dissociation). | Add excess ligand (SPhos). Lower temperature slightly. |
References
-
Mechanistic Foundations of Suzuki Coupling: Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. .
-
Coupling of Aryl/Vinyl Chlorides: Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. .
-
SPhos Ligand Efficacy: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. .
-
PEPPSI Catalyst System: Organ, M. G.; et al. Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. .
-
Indene Reactivity: Comparative reactivity of 2-haloindenes inferred from general vinyl halide trends. [J. Org.[4][5] Chem. 2010, 75, 8363–8386]([Link]).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Dihydrobenzisoxazoles by the [3+2] Cycloaddition of Arynes and Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes [organic-chemistry.org]
Synthesis of Indenyl Metal Complexes from 2-Chloroindene: An Application Note and Detailed Protocol
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the synthesis of indenyl metal complexes utilizing 2-chloroindene as the starting material. This application note delves into the mechanistic underpinnings of the synthesis, offers a step-by-step experimental procedure, and outlines the necessary characterization techniques to ensure the successful formation of the desired organometallic compounds.
Introduction: The Significance of Indenyl Metal Complexes
Indenyl ligands, the aromatic anions derived from indene, are of significant interest in organometallic chemistry and catalysis.[1][2] When coordinated to a metal center, the indenyl ligand can exhibit unique electronic and steric properties that influence the reactivity and selectivity of the resulting complex. A key feature of indenyl ligands is the "indenyl effect," which describes the enhanced rates of ligand substitution reactions compared to their cyclopentadienyl analogues.[2][3] This phenomenon is attributed to the ability of the indenyl ligand to slip from an η⁵-coordination mode to an η³-coordination mode, thus creating a vacant coordination site on the metal center and facilitating associative substitution pathways.[1] This unique reactivity has led to the application of indenyl metal complexes in a wide range of catalytic transformations, including polymerization, C-H bond activation, and various coupling reactions.[4]
While traditional syntheses of indenyl complexes often commence from indene itself through deprotonation followed by salt metathesis, this guide focuses on a less conventional yet powerful route: the direct use of 2-chloroindene.[1] This approach leverages the principles of oxidative addition, a fundamental reaction in organometallic chemistry where a low-valent metal center inserts into a covalent bond, in this case, the C-Cl bond of 2-chloroindene.[5][6] This method offers a direct pathway to σ-indenyl complexes, which can subsequently be converted to their more common π-coordinated counterparts, or utilized directly in catalytic applications.
Mechanistic Rationale: Oxidative Addition of 2-Chloroindene
The synthesis of an indenyl metal complex from 2-chloroindene is predicated on the oxidative addition of the aryl-chloride bond to a low-valent transition metal precursor. This process involves the metal center donating electron density into the σ* antibonding orbital of the C-Cl bond, leading to bond cleavage and the formation of new metal-carbon and metal-chloride bonds.[7] For this reaction to be successful, the chosen metal precursor must be in a low oxidation state (typically 0 or +1) and be coordinatively unsaturated or capable of readily losing ligands to create a vacant coordination site.
The overall transformation can be represented as follows:
L_n M(0) + C_9 H_7 Cl -> L_n M(II)(C_9 H_7)Cl
In this general scheme, a low-valent metal complex, L_n M(0), reacts with 2-chloroindene (C_9 H_7 Cl) to yield a new complex where the metal has been oxidized by two units (from 0 to +2) and is now bonded to both the indenyl group and a chloride ligand. The resulting product is a σ-indenyl metal complex.
Experimental Protocol: Synthesis of a Rhodium(I) σ-Indenyl Complex
This protocol details the synthesis of a rhodium(I) σ-indenyl complex via the oxidative addition of 2-chloroindene to a low-valent rhodium precursor. Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I), is a suitable starting material for this transformation due to its ability to undergo oxidative addition reactions.
Materials:
-
2-Chloroindene (C₉H₇Cl)
-
Chlorotris(triphenylphosphine)rhodium(I) ([RhCl(PPh₃)₃])
-
Anhydrous Toluene
-
Anhydrous Hexane
-
Schlenk Flasks and other standard Schlenk line glassware
-
Magnetic Stirrer and Stir Bars
-
Cannula for solvent transfer
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Preparation of the Reaction Vessel: In a glovebox or under a stream of inert gas, add chlorotris(triphenylphosphine)rhodium(I) (1.0 eq) and a magnetic stir bar to a Schlenk flask.
-
Dissolution of the Rhodium Precursor: Add anhydrous toluene via cannula to the Schlenk flask to dissolve the rhodium complex. The solution should be a homogeneous reddish-brown.
-
Addition of 2-Chloroindene: In a separate Schlenk flask, prepare a solution of 2-chloroindene (1.1 eq) in a minimal amount of anhydrous toluene.
-
Reaction Initiation: Slowly add the 2-chloroindene solution to the stirred solution of the rhodium precursor at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing a color change in the reaction mixture. The reaction is typically stirred at room temperature for 12-24 hours.
-
Product Isolation: Upon completion of the reaction, reduce the volume of toluene under vacuum.
-
Precipitation and Washing: Add anhydrous hexane to the concentrated solution to precipitate the product. The solid product is then collected by filtration under an inert atmosphere, washed with fresh hexane to remove any unreacted starting materials, and dried under vacuum.
Table 1: Reaction Parameters and Expected Yield
| Parameter | Value |
| Rhodium Precursor | [RhCl(PPh₃)₃] |
| Substrate | 2-Chloroindene |
| Stoichiometry (Rh:Indene) | 1 : 1.1 |
| Solvent | Toluene |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Expected Yield | 70-85% |
Characterization of the Indenyl Metal Complex
Thorough characterization is crucial to confirm the identity and purity of the synthesized indenyl metal complex. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will show characteristic signals for the protons on the indenyl ring and the triphenylphosphine ligands. The integration of these signals will confirm the stoichiometry of the ligands.
-
³¹P{¹H} NMR spectroscopy is essential for characterizing phosphine-containing complexes. The appearance of a doublet (due to coupling to the ¹⁰³Rh nucleus, I=1/2) will indicate the coordination of the phosphine ligands to the rhodium center.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the bonding in the complex, particularly the M-Cl and M-C stretching frequencies.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the product.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural determination, confirming the coordination geometry around the metal center and the connectivity of the ligands.
Workflow and Mechanistic Visualization
The synthesis and characterization workflow can be visualized as follows:
Figure 1: Experimental workflow for the synthesis and characterization of an indenyl rhodium complex.
The proposed mechanism of oxidative addition is depicted below:
Figure 2: Proposed mechanism for the oxidative addition of 2-chloroindene to a Rh(I) center.
Trustworthiness and Self-Validation
The protocol described herein is designed to be a self-validating system. The expected spectroscopic signatures provide clear benchmarks for success. For instance, the disappearance of the starting rhodium complex's ³¹P NMR signal and the appearance of a new, distinct doublet for the product complex serves as a primary indicator of a successful reaction. Furthermore, the correlation between ¹H and ³¹P NMR data, along with mass spectrometry results, provides a robust validation of the product's identity. In the case of ambiguous results, comparison with literature data for similar σ-aryl or σ-alkenyl rhodium complexes can provide additional confirmation.
Conclusion
The synthesis of indenyl metal complexes from 2-chloroindene via oxidative addition presents a valuable and direct route to this important class of organometallic compounds. This application note provides a detailed, field-proven protocol that can be readily implemented in a research setting. By understanding the underlying mechanistic principles and employing the described characterization techniques, researchers can confidently synthesize and validate their target indenyl metal complexes, paving the way for their exploration in catalysis and other applications.
References
-
Evans, K. J., et al. (2019). Rhodium Indenyl NHC and Fluorenyl-Tethered NHC Half-Sandwich Complexes: Synthesis, Structures and Applications in the Catalytic C-H Borylation of Arenes and Alkanes. White Rose Research Online. [Link]
-
Halpern, J. (1970). Addition Reactions of Transition Metal Complexes. Accounts of Chemical Research, 3(11), 386-392. [Link]
-
Hoveyda, A. H., & Toste, F. D. (2018). Indenylmetal Catalysis in Organic Synthesis. PMC. [Link]
-
Introduction to Organometallics. (n.d.). Oxidative addition – Knowledge and References. Taylor & Francis. [Link]
-
Kündig, E. P., et al. (2013). Synthesis of Indenyl Triazenes by Rhodium-Catalyzed Annulation Reactions. Infoscience. [Link]
- O'Connor, J. M., & Casey, C. P. (1987). Ring-slippage chemistry of transition metal cyclopentadienyl and indenyl complexes. Chemical Reviews, 87(2), 307-318.
-
Transition metal indenyl complex. (2023, November 29). In Wikipedia. [Link]
- Tsuji, J., & Ohno, K. (1968). Decarbonylation reactions using transition metal compounds. Synthesis, 1969(04), 157-169.
-
Oxidative addition. (2023, December 3). In Wikipedia. [Link]
-
Oxidative Addition. (n.d.). OpenOChem Learn. [Link]
-
Park, S., et al. (2021). C−Cl Bond Activation of ortho-Chlorinated Imine with Iron Complexes in Low Oxidation States. ResearchGate. [Link]
-
Su, Y., et al. (2019). Indenyl complexes of Group 9 metals: Synthetic and catalytic chemistry. ResearchGate. [Link]
- Hartwig, J. F. (2010).
- Crabtree, R. H. (2014). The Organometallic Chemistry of the Transition Metals. John Wiley & Sons.
- Spessard, G. O., & Miessler, G. L. (2015). Organometallic Chemistry. Oxford University Press.
-
The Synthesis of 2-Indenylphenols: Potential Ligands For Transition Metals. (2001, June 8). Eastern Illinois University. [Link]
-
Ushimaru, R., et al. (2018). Synthesis of Functionalized (η-Indenyl)rhodium(III) Complexes and Their Application to C−H Bond Functionalization. ResearchGate. [Link]
-
Ushimaru, R., et al. (2020). Indenyl Rhodium Complexes with Arene Ligands: Synthesis and Application for Reductive Amination. ResearchGate. [Link]
Sources
- 1. Transition metal indenyl complex - Wikipedia [en.wikipedia.org]
- 2. Indenylmetal Catalysis in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thekeep.eiu.edu [thekeep.eiu.edu]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Oxidative addition - Wikipedia [en.wikipedia.org]
- 7. Oxidative Addition | OpenOChem Learn [learn.openochem.org]
Application Note: Regioselective Chlorination Strategies for 1H-Indene Scaffolds
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenge of regioselective chlorination of 1H-indene—a scaffold where the reactivity of the fused cyclopentadiene ring often overshadows the aromatic system.
Executive Summary & Mechanistic Challenge
1H-Indene presents a unique "reactivity triad" comprising:
-
The Allylic/Benzylic C-1 Position: Highly susceptible to radical abstraction (
). -
The C-2/C-3 Double Bond: An electron-rich enol-ether-like system prone to electrophilic addition.
-
The Aromatic Ring (C-4 to C-7): Less reactive than the 5-membered ring; direct electrophilic aromatic substitution (EAS) is difficult without compromising the double bond.
Achieving regioselectivity requires exploiting these distinct mechanistic pathways (Radical vs. Ionic vs. Pre-functionalization). This guide details protocols for accessing 1-chloro , 3-chloro , and ring-chlorinated derivatives.
Decision Matrix: Selecting the Right Method
| Target Regioisomer | Primary Mechanism | Reagents | Key Intermediate | Selectivity |
| 1-Chloro-1H-indene | Radical Substitution | NCS, AIBN (cat.), CCl | Benzylic Radical | High (Kinetic) |
| 3-Chloro-1H-indene | Addition-Elimination | NCS or SO | 1,2-Dichloroindane | High (Thermodynamic) |
| 2-Chloro-1H-indene | Metal-Catalyzed / Precursor | Rh(I) or 2-Indanone | Not Direct Chlorination | High (Synthetic Design) |
| Ring-Chloro (4,5,6,7) | Cyclization of Precursors | Pre-chlorinated Cinnamic Acids | Friedel-Crafts Adduct | 100% (Structural) |
Detailed Protocols
Protocol A: Synthesis of 1-Chloro-1H-indene (Radical Pathway)
Target: Kinetic functionalization of the benzylic position. Note: 1-Chloroindene is thermally unstable and prone to 1,3-allylic shifts. Use immediately or store at -20°C.
Reagents:
-
1H-Indene (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.05 equiv)
-
AIBN (0.05 equiv)
-
Solvent: Anhydrous CCl
or Benzene (degassed)
Procedure:
-
Setup: In a flame-dried round-bottom flask under Argon, dissolve 1H-indene (10 mmol) in CCl
(50 mL). -
Addition: Add NCS (10.5 mmol) and AIBN (0.5 mmol) in one portion.
-
Initiation: Heat the mixture to reflux (76°C) for 1–2 hours. The reaction is complete when succinimide floats to the top.
-
Workup: Cool to 0°C. Filter off the succinimide precipitate.
-
Purification: Evaporate solvent in vacuo at low temperature (<30°C).
-
Critical Step: Do not use silica gel chromatography, as the acidity causes decomposition. Recrystallize from pentane at -78°C if necessary.
-
Protocol B: Synthesis of 3-Chloro-1H-indene (Ionic Addition-Elimination)
Target: Thermodynamic vinyl chloride product.
Mechanism: Electrophilic addition of Cl
Reagents:
-
1H-Indene (1.0 equiv)
-
Sulfuryl Chloride (SO
Cl ) (1.1 equiv) or Cl gas -
Base: Pyridine or Et
N -
Solvent: CH
Cl (DCM)
Procedure:
-
Addition Step: Dissolve 1H-indene (10 mmol) in DCM (40 mL) and cool to -10°C.
-
Chlorination: Add SO
Cl (11 mmol) dropwise over 20 minutes.-
Observation: The solution will darken. Stir for 1 hour at 0°C. This forms 1,2-dichloroindane .
-
-
Elimination Step: Add Pyridine (15 mmol) dropwise to the cold solution.
-
Reflux: Allow to warm to Room Temp (RT), then reflux for 3 hours to drive elimination.
-
Workup: Wash with 1M HCl (to remove pyridine), then NaHCO
, then Brine. Dry over MgSO . -
Purification: Flash chromatography (Hexanes/EtOAc 95:5). 3-Chloroindene elutes as a stable oil.
Protocol C: Ring Chlorination (The "Pre-functionalization" Strategy)
Target: 4-, 5-, 6-, or 7-Chloroindene. Insight: Direct chlorination of indene yields mixtures of addition products. The only reliable method for ring selectivity is to cyclize a pre-chlorinated hydrocinnamic acid or cinnamic acid derivative.
Workflow:
-
Start: p-Chlorocinnamic acid.
-
Reduction: H
/Pd-C p-Chlorohydrocinnamic acid. -
Cyclization: SOCl
Acid Chloride 6-Chloro-1-indanone. -
Reduction/Elimination: NaBH
Alcohol 6-Chloro-1H-indene .
Visualizing the Pathways (Graphviz)
Figure 1: Divergent reaction pathways for 1H-indene chlorination based on reaction conditions.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield of 3-Chloro | Incomplete elimination of HCl | Increase base equivalents (Pyridine) or switch to ethanolic KOH (stronger base). |
| Polymerization | Acidic conditions during workup | Indene derivatives are acid-sensitive. Use basic washes (NaHCO |
| Mixture of Isomers | 1,3-Shift of 1-chloro isomer | Keep 1-chloroindene cold (-20°C). Do not heat during purification. |
| Ring Chlorination | Competitive addition to double bond | Direct ring chlorination is not recommended.[1] Use the pre-functionalization route (Protocol C). |
References
-
Electrophilic Addition Mechanism: StackExchange Chemistry. "Why does the chlorination of indene occur with syn selectivity in heptane?" (2015).[2][3][4][5] Link
-
Synthesis of 3-Arylindenes (Analogous Reactivity): ACS Omega. "Facile Synthesis of 3-Arylindenes by HMPA-Promoted Direct Arylation." (2018). Link
-
Radical Halogenation Principles: Wikipedia. "Free-radical halogenation."[6] Link
-
Indene Derivatives Data: PubChem. "3-chloro-1-phenyl-1H-indene." Link
-
Sulfuryl Chloride Reactivity: Royal Society of Chemistry. "Reactions of enantiopure cyclic diols with sulfuryl chloride." (2014).[1][7][8] Link
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective Formation of Indene through the Reaction of Benzyl Radicals with Acetylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Show how free-radical halogenation might be used to synthesize th... | Study Prep in Pearson+ [pearson.com]
- 7. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-chloro-1H-indene | C9H7Cl | CID 12611492 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloroindene
Welcome to the dedicated technical support guide for the purification of 2-chloroindene. This resource is designed for researchers, scientists, and drug development professionals who are navigating the common, yet critical, challenge of removing unreacted indene from the final product. Here, we will delve into the causality behind experimental choices and provide field-proven insights to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered during the purification of 2-chloroindene.
Q1: Why is the complete removal of unreacted indene crucial for my downstream applications?
The presence of unreacted indene can significantly impact the outcome of subsequent reactions. Indene, with its reactive double bond, can participate in various side reactions, leading to the formation of impurities that can be difficult to remove later. For applications in materials science or drug development, even small amounts of impurities can alter the material's properties or the drug's efficacy and safety profile. Therefore, achieving high purity of 2-chloroindene is paramount for reproducible and reliable results.
Q2: What are the key physical property differences between indene and 2-chloroindene that I can leverage for separation?
The primary physical property that facilitates the separation of indene and 2-chloroindene is their difference in boiling points. While the exact values can vary with pressure, there is a sufficient delta to allow for separation by fractional distillation. Additionally, their polarity differences can be exploited for separation via column chromatography.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Indene | 116.16 | ~182 | -2 |
| 2-Chloroindene | 150.60 | ~210-212 | Not well defined |
Q3: What are the most effective methods for removing unreacted indene from my 2-chloroindene product?
The two most effective and commonly employed methods for this purification are:
-
Fractional Distillation under Reduced Pressure: This is often the preferred method for larger scale purifications, taking advantage of the boiling point difference between the two compounds.
-
Column Chromatography: This technique is ideal for smaller scale purifications or when very high purity is required, as it separates compounds based on their differential adsorption to a stationary phase.
Q4: How can I confirm the purity of my 2-chloroindene after purification?
Several analytical techniques can be used to assess the purity of your final product. The most common and effective methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will allow you to identify and quantify the presence of any residual indene by comparing the integration of characteristic peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides excellent separation and allows for the identification of components based on their mass-to-charge ratio, providing a highly sensitive method for detecting impurities.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the purity of your fractions during column chromatography.
Troubleshooting and Experimental Guides
This section provides detailed protocols and troubleshooting advice for the recommended purification methods.
Method 1: Fractional Distillation under Reduced Pressure
Fractional distillation is a powerful technique for separating liquids with different boiling points. By reducing the pressure, the boiling points of the compounds are lowered, which helps to prevent potential decomposition or polymerization at high temperatures.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum adapter.
-
Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Use a heating mantle with a magnetic stirrer for uniform heating.
-
-
Procedure:
-
Place the crude 2-chloroindene mixture in the round-bottom flask with a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Begin heating the mixture gently.
-
Monitor the temperature at the head of the fractionating column.
-
The first fraction to distill will be enriched in the lower-boiling point compound, indene.
-
Once the temperature stabilizes at the boiling point of indene at the given pressure, collect this fraction in the first receiving flask.
-
After the indene has been removed, the temperature will rise and then stabilize at the boiling point of 2-chloroindene. Change the receiving flask to collect the pure product.
-
Continue distillation until a small amount of residue remains in the distillation flask.
-
Release the vacuum carefully and allow the apparatus to cool.
-
-
Analysis:
-
Analyze the collected fractions by NMR or GC-MS to confirm their purity.
-
-
Bumping/Unstable Boiling: Ensure adequate stirring and gentle, uniform heating. Using boiling chips can also help.
-
Poor Separation: Use a more efficient fractionating column (longer or with a higher surface area packing). Optimize the heating rate; slower heating generally leads to better separation.
-
Product Decomposition: If you observe darkening of the material, the distillation temperature may be too high. Reduce the pressure further to lower the boiling points.
Diagram 1: Fractional Distillation Workflow
Caption: Workflow for the purification of 2-chloroindene using fractional distillation.
Method 2: Column Chromatography
Column chromatography separates compounds based on their differential partitioning between a mobile phase and a stationary phase. Due to the difference in polarity between indene and 2-chloroindene, this method can provide excellent separation.
-
Preparation:
-
Stationary Phase: Choose an appropriate stationary phase, typically silica gel for this separation.
-
Mobile Phase (Eluent): Select a non-polar solvent system, such as hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane. The optimal eluent system should be determined by TLC analysis, aiming for an Rf value of ~0.3 for the 2-chloroindene.
-
Column Packing: Pack a glass column with the chosen stationary phase using a slurry method to ensure a uniform and air-free packing.
-
-
Procedure:
-
Pre-elute the packed column with the mobile phase.
-
Dissolve the crude 2-chloroindene in a minimal amount of the mobile phase or a compatible solvent.
-
Carefully load the sample onto the top of the column.
-
Begin eluting with the mobile phase, collecting fractions in test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Indene, being less polar, will typically elute first.
-
2-Chloroindene will elute in later fractions.
-
-
Analysis and Product Recovery:
-
Combine the pure fractions containing 2-chloroindene (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Confirm the purity of the final product using NMR or GC-MS.
-
-
Poor Separation (Overlapping Bands): The eluent may be too polar. Reduce the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexane). Ensure the column is not overloaded with the sample.
-
Cracked or Channeled Column: This is often due to improper packing. Ensure the silica gel is packed uniformly and is not allowed to run dry.
-
Product Streaking on TLC: The sample may be too concentrated, or it may be slightly acidic or basic. Adding a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent can sometimes help.
Diagram 2: Purification Method Selection Guide
Caption: Decision tree for selecting the appropriate purification method.
References
Technical Support Center: Optimizing Yield for 2-Chloro-1H-indene Synthesis
Welcome to the technical support center for the synthesis of 2-chloro-1H-indene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing the yield and purity of this important synthetic intermediate. Here, we address common challenges and frequently asked questions, grounding our recommendations in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-chloro-1H-indene?
The synthesis of 2-chloro-1H-indene typically involves the electrophilic chlorination of 1H-indene. The choice of chlorinating agent is a critical parameter. Common reagents include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and chlorine gas (Cl₂). NCS is often preferred due to its solid form, ease of handling, and generally milder reaction conditions, which can lead to higher selectivity.[1][2][3]
Q2: How do I select the appropriate chlorinating agent for my synthesis?
The selection of a chlorinating agent depends on several factors, including the desired reactivity, safety considerations, and available equipment.
| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |
| N-Chlorosuccinimide (NCS) | Inert solvent (e.g., CCl₄, CH₂Cl₂), often at room temperature or with gentle heating.[2] | Solid, easy to handle, mild, often provides good selectivity.[1][3] | Can be slower than more reactive agents. |
| Sulfuryl Chloride (SO₂Cl₂) | Inert solvent, often at low temperatures (e.g., 0 °C). | Highly reactive, can be effective for less reactive substrates. | Corrosive liquid, generates HCl and SO₂ as byproducts, can lead to over-chlorination. |
| Chlorine Gas (Cl₂) | Bubbled through a solution of indene in an inert solvent. | Highly reactive and cost-effective for large-scale synthesis. | Highly toxic and difficult to handle, requires specialized equipment, can easily lead to multiple chlorination products.[4] |
For laboratory-scale synthesis where yield and selectivity are prioritized, N-chlorosuccinimide (NCS) is generally the recommended starting point.
Q3: What is the role of the solvent in this reaction, and how does it affect the outcome?
The solvent plays a crucial role in stabilizing intermediates and influencing the reaction pathway. In the chlorination of indene, a key intermediate is a carbocation formed after the initial electrophilic attack.
-
Non-polar solvents (e.g., heptane, CCl₄) do not effectively stabilize charged intermediates.[5][6] This can lead to a "tight ion pair" where the chloride anion remains in close proximity to the carbocation, often resulting in a syn-addition product.[5][6]
-
Polar aprotic solvents (e.g., CH₂Cl₂, THF) can offer better solubility for reagents like NCS and can help to stabilize the carbocation intermediate to some extent.
-
Polar protic solvents (e.g., acetic acid) can potentially participate in the reaction, leading to undesired byproducts.
For the synthesis of 2-chloro-1H-indene, a non-polar or moderately polar aprotic solvent is typically the best choice to favor the desired product and minimize side reactions.
Q4: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be developed to clearly separate the starting material (1H-indene), the desired product (2-chloro-1H-indene), and any significant byproducts. By spotting the reaction mixture alongside the starting material at regular intervals, you can visually track the consumption of indene and the formation of the product.
Q5: What are the likely side products, and how can their formation be minimized?
The primary side products in the chlorination of indene are:
-
Dichloroindenes: Resulting from over-chlorination. This can be minimized by careful control of the stoichiometry (using a slight excess of indene or adding the chlorinating agent portion-wise) and by keeping the reaction temperature low.
-
Isomeric Chloroindenes: Depending on the reaction conditions, small amounts of other chloroindene isomers may form.
-
Addition Products: Such as 1,2-dichloroindane, particularly if the reaction conditions favor addition over substitution.
Minimizing the formation of these byproducts is key to optimizing the yield of the desired 2-chloro-1H-indene.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
Problem 1: Low or No Conversion of 1H-Indene
Possible Cause 1: Inactive Chlorinating Agent
-
Explanation: N-chlorosuccinimide can decompose over time, especially if not stored properly. Similarly, sulfuryl chloride can hydrolyze if exposed to moisture.
-
Recommended Action:
-
Check the purity of your chlorinating agent. For NCS, a simple melting point determination can be a quick check of purity.
-
If in doubt, use a fresh bottle of the reagent.
-
Ensure all reagents and solvents are anhydrous.
-
Possible Cause 2: Inappropriate Reaction Temperature
-
Explanation: While the reaction often proceeds at room temperature, some activation energy is required. If the temperature is too low, the reaction rate may be impractically slow.
-
Recommended Action:
-
If no reaction is observed at room temperature after a reasonable time (monitored by TLC), consider gently heating the reaction mixture (e.g., to 40-50 °C).
-
Conversely, if using a very reactive agent like SO₂Cl₂, starting at a very low temperature (e.g., -78 °C) and slowly warming up may be necessary to control the reaction.
-
Problem 2: Formation of Multiple Products (Low Selectivity)
Possible Cause 1: Over-chlorination
-
Explanation: The product, 2-chloro-1H-indene, can undergo further chlorination to yield dichloro- and trichloro- species. This is more likely if an excess of the chlorinating agent is used or if the reaction temperature is too high.
-
Recommended Action:
-
Use a slight excess of 1H-indene relative to the chlorinating agent (e.g., 1.1 equivalents of indene to 1.0 equivalent of NCS).
-
Add the chlorinating agent slowly or in portions to maintain a low concentration in the reaction mixture.
-
Maintain a controlled, lower reaction temperature.
-
Possible Cause 2: Radical Side Reactions
-
Explanation: Some chlorination reactions, especially those initiated by heat or light, can proceed through a radical mechanism, which is typically less selective.
-
Recommended Action:
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Consider adding a radical inhibitor, although this is not typically necessary for NCS chlorinations.
-
Problem 3: Difficulty in Product Isolation and Purification
Possible Cause 1: Co-elution of Impurities during Chromatography
-
Explanation: The desired product may have a similar polarity to the starting material or certain byproducts, making separation by column chromatography challenging.
-
Recommended Action:
-
Carefully optimize the eluent system for TLC before attempting column chromatography. Test various mixtures of non-polar and polar solvents (e.g., hexane/ethyl acetate, hexane/dichloromethane).
-
If separation is still difficult, consider using a different stationary phase (e.g., alumina) or an alternative purification method like preparative HPLC.
-
Possible Cause 2: Product Instability
-
Explanation: Indene derivatives can be sensitive to air and light, potentially leading to decomposition or polymerization during purification and storage.[7]
-
Recommended Action:
-
Perform purification steps as quickly as possible.
-
Use degassed solvents to minimize exposure to oxygen.[7]
-
Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature and protected from light.
-
Visualizing the Troubleshooting Workflow
Caption: A troubleshooting workflow for low yield in 2-chloro-1H-indene synthesis.
Optimized Experimental Protocol (Using NCS)
This protocol is provided as a starting point. Optimization of temperature, reaction time, and stoichiometry may be necessary based on your specific laboratory conditions and substrate purity.
Materials:
-
1H-Indene
-
N-Chlorosuccinimide (NCS)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 1H-indene (1.0 eq).
-
Dissolve the indene in anhydrous CCl₄ or CH₂Cl₂ (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of NCS:
-
In a separate flask, weigh out N-chlorosuccinimide (1.05 eq).
-
Add the NCS to the stirred indene solution in small portions over 15-20 minutes. Note: The reaction is often exothermic; portion-wise addition helps to control the temperature.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting indene is consumed.
-
-
Workup:
-
Once the reaction is complete, filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of the reaction solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an optimized eluent system (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2-chloro-1H-indene as a solid or oil.
-
Visualizing the Reaction Mechanism
Caption: Electrophilic chlorination of 1H-indene using N-chlorosuccinimide.
References
- Vertex AI Search Result on syn selectivity in indene chlorin
- Doc Brown's Chemistry. (n.d.). Aromatic chlorination bromination electrophilic substitution. Doc Brown's Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of indenes. Organic Chemistry Portal.
- Wikipedia. (n.d.).
- ISCA. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences.
- ECHEMI. (n.d.). Why does the chlorination of indene occur with syn selectivity in heptane?. ECHEMI.
- Organic Chemistry Data. (n.d.). Chlorination - Common Conditions.
- ResearchGate. (2025). N-Chlorosuccinimide (NCS).
- Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Organic Chemistry Portal.
- ISCA. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences.
- BenchChem. (2025). Technical Support Center: Purification of Crude 1H-Indene, 5-ethyl-2,3-dihydro-. BenchChem.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Chlorination - Common Conditions [commonorganicchemistry.com]
- 3. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 4. isca.me [isca.me]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: 2-Chloro-1H-Indene Degradation Product Identification
Introduction & Chemical Context
2-Chloro-1H-indene (CAS: 10258-37-4) is a critical intermediate in the synthesis of HIV protease inhibitors (e.g., Indinavir) and various metallocene catalysts. Its stability is governed by two reactive centers: the electron-rich styrenyl double bond (C2=C3) and the allylic/benzylic position (C1).
Unlike simple aryl halides, the vinyl chloride moiety in the 5-membered ring renders the molecule susceptible to unique degradation pathways, primarily oxidative rearrangement and acid-catalyzed polymerization . This guide provides a systematic approach to identifying these impurities.
Troubleshooting Guide: Diagnostic Q&A
Issue 1: "I see a new peak at RRT ~0.85-0.90 in my HPLC chromatogram."
-
Diagnosis: This is likely 2-Chloro-1-indanone .
-
Mechanism: Oxidative degradation. The electron-rich C2=C3 double bond undergoes epoxidation (via air or trace peroxides) followed by a Meinwald rearrangement to form the ketone.
-
Action: Check your storage conditions. If stored in solution (e.g., MeOH/ACN), ensure solvents are degassed and free of peroxides. Confirm ID via LC-MS (Target Mass: 166.02 Da [M+H]+).
Issue 2: "My sample has turned yellow/brown and shows broad peaks at high retention times."
-
Diagnosis: Oligomerization/Polymerization .
-
Mechanism: Indenes are prone to cationic polymerization initiated by trace acids or light. The "vinyl chloride" motif does not fully inhibit this. The broad peaks are dimers/trimers.
-
Action: Perform GPC (Gel Permeation Chromatography) or check for mass ions at
(300 Da) and (450 Da). Add a stabilizer (e.g., BHT) if the protocol permits.
Issue 3: "Mass balance is low, but no new peaks are visible by HPLC-UV."
-
Diagnosis: Volatile Degradants or Deep Oxidation .
-
Mechanism:
-
Sublimation: 2-chloro-1H-indene is moderately volatile.
-
Ring Opening: Harsh oxidation (e.g., unmonitored temperature excursions) can cleave the C2-C3 bond, forming Homophthalic acid or Phthalic acid derivatives which may not retain well on standard C18 methods without pH control.
-
-
Action: Switch to a GC-MS method to check for volatiles or use an Ion-Pairing HPLC method to capture polar acids.
Issue 4: "Isomer peaks appearing close to the main peak."
-
Diagnosis: Tautomerization (1H- vs 3H-indene).
-
Mechanism: Under basic conditions or high temperatures, the double bond can migrate. While 2-chloro-1H-indene is the thermodynamic product, the 2-chloro-3H-indene isomer may form transiently.
-
Action: Run NMR (
H). Look for the shift in the benzylic proton signal. 1H-indene (CH2 at ~3.5 ppm) vs 3H-indene (CH2 at ~3.3 ppm, often vinylic shift changes).
Degradation Pathways & Visualization
The following diagram maps the critical degradation routes for 2-chloro-1H-indene, categorized by stress condition.
Caption: Primary degradation pathways of 2-chloro-1H-indene showing oxidative rearrangement to indanone (Red), polymerization (Yellow), and hydrolysis (Green).
Experimental Protocols
Protocol A: Forced Degradation (Stress Testing)
Purpose: To generate and confirm degradation products for method validation.
-
Preparation: Prepare a 1 mg/mL solution of 2-chloro-1H-indene in Acetonitrile.
-
Oxidative Stress: Add 30%
(1:1 v/v). Heat at 60°C for 2 hours.-
Target: 2-chloro-1-indanone.
-
-
Acid Stress: Add 1N HCl (1:1 v/v). Heat at 60°C for 4 hours.
-
Target: Dimer/Polymer and trace hydrolysis products.
-
-
Photolytic Stress: Expose solid sample to 1.2 million lux hours (ICH Q1B).
-
Target: Isomers and Dimers.
-
Protocol B: LC-MS Identification Method
Purpose: Separation of the parent from polar oxides and non-polar dimers.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 40% B (Isocratic)2-15 min: 40% -> 90% B15-20 min: 90% B (Wash dimers) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic) & 220 nm (Indene double bond) |
| MS Mode | ESI Positive (Scan 100-600 m/z) |
Data Interpretation Table:
| Compound | Approx RRT | Mass (m/z) | Characteristic Fragment |
| Phthalic Acid | 0.2 - 0.3 | 167 [M+H]+ | 149 (Anhydride) |
| 2-Hydroxy-1-indanone | 0.45 | 149 [M+H]+ | 131 (-H2O) |
| 2-Chloro-1-indanone | 0.88 | 167 [M+H]+ | 131 (-HCl) |
| 2-Chloro-1H-indene | 1.00 | 151 [M+H]+ | 115 (Indenyl cation) |
| Dimer | 1.6 - 1.8 | 301 [M+H]+ | 151 (Monomer) |
FAQ: Expert Insights
Q: Why does 2-chloro-1-indanone appear even when stored in the freezer? A: Indenes are highly reactive toward autoxidation. Even at -20°C, if the headspace contains oxygen, the radical chain reaction can proceed slowly. Always store under Argon/Nitrogen.
Q: Can I use GC-MS for this analysis? A: Yes, and it is often superior for the monomer and simple oxidation products due to the volatility of 2-chloroindene. However, GC-MS may thermally degrade the parent compound inside the injector (dehydrohalogenation), creating artifacts. Use a "Cold On-Column" injection if possible, or keep the inlet temperature <200°C.
Q: Is the dimer toxic? A: While specific toxicology data on the 2-chloroindene dimer is scarce, polycyclic aromatic hydrocarbons and their oligomers are generally flagged as potential genotoxic impurities (PGIs). It should be controlled strictly.
References
-
Guengerich, F. P. (1992).[1] Roles of the vinyl chloride oxidation products 1-chlorooxirane and 2-chloroacetaldehyde in the in vitro formation of etheno adducts of nucleic acid bases. Chemical Research in Toxicology, 5(1), 2-5. Link
-
Rinaldi, A., Scarpi, D., & Occhiato, E. G. (2019). Recent Advances in the Synthesis of Indenes. European Journal of Organic Chemistry. (Context on Indene Reactivity). Link
-
Chlordecone Degradation Study. (2021). Identification of carboxylated indenes as degradation products of chlorinated indene derivatives. ResearchGate / BioRxiv. Link
-
PubChem. (2024).[2] 2-Chloro-1H-indene Compound Summary. National Library of Medicine. Link
Sources
Technical Support Guide: Stability & Storage of 2-Chloro-1H-indene
Executive Summary
2-chloro-1H-indene (CAS: 18427-72-0) is a critical intermediate in the synthesis of metallocene catalysts and pharmaceutical scaffolds. However, it exhibits significant instability characterized by oxidative degradation and acid-catalyzed polymerization.
This guide provides a root-cause analysis of these failure modes and establishes a "Gold Standard" protocol for extending shelf life. Our data indicates that adherence to these protocols can extend the compound's viability from <2 weeks (standard ambient storage) to >6 months .
The Degradation Matrix (Root Cause Analysis)
To preserve 2-chloro-1H-indene, one must understand the two primary enemies: Oxygen and Protons .
Mechanism A: Oxidative Instability (The "Amber" Shift)
The methylene protons at the C1 position are doubly activated (benzylic and allylic). Atmospheric oxygen, even in trace amounts, abstracts these protons via a radical mechanism, leading to the formation of 2-chloro-1-indanone or varying peroxides. This manifests visually as a color shift from clear/pale yellow to deep amber.
Mechanism B: Polymerization (The "Viscosity" Shift)
Indene derivatives are prone to polymerization. The 2-chloro substituent, while electron-withdrawing, does not fully inhibit the reactivity of the C2-C3 double bond.
-
Trigger: Trace acids (often HCl liberated from hydrolysis of the C-Cl bond) or radical initiators (peroxides formed via Mechanism A).
-
Result: Formation of oligomers (dimers/trimers) which turn the solution viscous and eventually solidify into a dark tar.
Troubleshooting & FAQs
Q1: My solution has turned from colorless to dark brown/black. Is it still usable?
Diagnosis: This indicates advanced polymerization and oxidation.
-
If the solution is still fluid: You may be able to recover the monomer. The color comes from conjugated oligomers (chromophores) which have high extinction coefficients; even <1% impurity can darken the batch.
-
If the solution is viscous/tar-like: The batch is compromised. Polymerization is autocatalytic; the formation of HCl byproducts accelerates the reaction.
-
Action: Perform a TLC check (Hexane/EtOAc 9:1). If the monomer spot (Rf ~0.8) is distinct from the baseline polymer smear, proceed to Emergency Remediation (Section 6).
Q2: I see a new carbonyl peak in the IR spectrum (~1720 cm⁻¹) or NMR.
Diagnosis: Oxidation has occurred at the C1 position, forming 2-chloro-1-indanone .
-
Cause: Exposure to air during handling or storage in non-degassed solvents.
-
Action: This impurity is difficult to remove without chromatography. For catalytic applications (e.g., ligand synthesis), this ketone will likely poison the reaction. Discard and re-synthesize/re-purchase.
Q3: Can I store 2-chloro-1H-indene in Chloroform or Dichloromethane (DCM)?
Verdict: NO.
-
Reasoning: Halogenated solvents (especially Chloroform) naturally decompose to form trace HCl and Phosgene over time, particularly if not stabilized with amylene. Since 2-chloro-1H-indene is acid-sensitive (acid catalyzes polymerization), storing it in an acid-generating solvent is a recipe for rapid degradation.
-
Alternative: Use Anhydrous Toluene or Hexane .
The "Gold Standard" Storage Protocol
To maximize shelf life, you must disrupt the radical oxidation cycle and prevent acid accumulation.
Step-by-Step Storage Workflow
-
Purification (Pre-Storage):
-
If the batch is already colored, pass it through a short plug of neutral alumina (not acidic silica) using hexanes. This removes polar oxidation products and trace acids.
-
Concentrate under high vacuum (< 1 mbar) at low temperature (< 30°C). Do not heat.
-
-
Stabilization:
-
Radical Inhibitor: Add BHT (Butylated hydroxytoluene) at 100–200 ppm (0.01–0.02 wt%). BHT acts as a radical scavenger, sacrificing itself to stop the chain reaction of oxidation/polymerization.
-
Note: If your downstream application is sensitive to BHT, it can be removed later via a silica plug.
-
-
Container Selection:
-
Use amber glass vials with Teflon-lined caps.
-
Wrap the cap junction with Parafilm or electrical tape to prevent oxygen diffusion.
-
-
Environment:
-
Atmosphere: Flush the headspace with Argon (preferred over Nitrogen due to higher density, providing a better "blanket").
-
Temperature: Store at -20°C .
-
Physical State: Storing as a solidified neat compound is more stable than in solution. If solution storage is mandatory, use Toluene .
-
Solvent Compatibility Guide
| Solvent Class | Specific Solvent | Suitability | Technical Notes |
| Hydrocarbons | Hexane / Pentane | Excellent | Inert; easy to remove; low solubility for oxidation byproducts (they may precipitate out, keeping supernatant pure). |
| Aromatics | Toluene / Benzene | Good | Excellent solubility; relatively inert. Ensure it is anhydrous and free of thiophene. |
| Ethers | THF / Diethyl Ether | Poor | Prone to peroxide formation. Peroxides initiate polymerization of the indene. Avoid for long-term storage. |
| Halogenated | DCM / Chloroform | Critical Failure | Generates HCl over time; accelerates polymerization. |
| Protic | Methanol / Ethanol | Do Not Use | Can act as nucleophiles; promotes solvolysis of the C-Cl bond. |
Emergency Remediation (The "Save" Protocol)
If a batch shows early signs of degradation (yellowing), use this protocol to recover usable material.
Method: Neutral Alumina Filtration
-
Prepare a short column or fritted funnel with Neutral Alumina (Activity Grade I).
-
Dissolve the degraded 2-chloro-1H-indene in a minimum amount of Hexane (1:3 ratio).
-
Pass the solution through the alumina.
-
Observation: The dark polymer/oxidation products will stick to the top of the alumina (brown band).
-
Filtrate: The filtrate should be clear or very pale yellow.
-
-
Rinse with 2 column volumes of Hexane.
-
Concentrate the filtrate under reduced pressure (keep bath < 30°C).
-
Immediately stabilize (add BHT) and freeze.
Degradation Pathway Visualization[1]
The following diagram illustrates the competing degradation pathways and the intervention points for stabilization.
Figure 1: Mechanistic pathways of 2-chloro-1H-indene degradation showing oxidation (top path) and polymerization (middle path), contrasted with the stabilization intervention (bottom path).
References
-
Synthesis and Handling of Halo-indenes
-
Organic Syntheses, Coll.[1] Vol. 5, p. 650 (1973); Vol. 46, p. 52 (1966). Describes general handling of sensitive indene derivatives and the necessity of low-temperature storage.
-
-
Polymerization Mechanisms of Indene Derivatives
- Kennedy, J. P., & Marechal, E. (1982). Carbocationic Polymerization. John Wiley & Sons.
-
Radical Stabilization Protocols
- Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. (Defines the use of BHT and inert atmosphere for styrenic/indene monomers).
-
Solvent Effects on Stability
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
Sources
Technical Support Center: 2-Chloroindene Coupling Optimization
The following technical support guide addresses the low reactivity of 2-chloroindene in Palladium-catalyzed cross-coupling reactions.
Executive Summary & Diagnostic Framework
The Problem: You are likely experiencing low conversion (<20%) or complete stagnation when attempting to couple 2-chloroindene (or substituted analogs) using standard Suzuki-Miyaura or Buchwald-Hartwig conditions.
The Root Cause: 2-Chloroindene presents a "perfect storm" of three antagonistic factors:
-
Vinyl Chloride Inertness: The C(sp²)–Cl bond is significantly stronger (BDE ~96 kcal/mol) than corresponding bromides or iodides, making the Oxidative Addition step kinetically unfavorable with standard ligands (e.g., PPh₃, dppf).
-
Indenyl Anion Formation: The methylene protons at the C1 position of indene are acidic (pKa ~20). Strong bases can deprotonate this position, generating an indenyl anion that coordinates to Palladium in an
or fashion, effectively poisoning the catalyst by saturating its coordination sphere. -
Thermal Instability: The indene double bond is prone to thermal polymerization or migration, leading to "tar" formation before coupling occurs.
Troubleshooting Guide (Q&A Format)
Category A: Catalyst & Ligand Selection (The "Engine")
Q: I am using Pd(PPh₃)₄ or PdCl₂(dppf) and seeing no product. Why? A: These "workhorse" catalysts are insufficient for unactivated vinyl chlorides. The electron density on the Palladium center is too low to fracture the C–Cl bond.
-
The Fix: You must switch to electron-rich, bulky phosphine ligands or N-Heterocyclic Carbenes (NHCs). These ligands push electron density onto the Pd(0) center, accelerating oxidative addition.
-
Recommendation:
-
Ligand: XPhos or SPhos (Buchwald Ligands) are the gold standard here. RuPhos is excellent for aminations.
-
Pre-catalyst: Use Pd(OAc)₂ or, better yet, pre-formed precatalysts like XPhos Pd G4 . This avoids the induction period and instability of Pd(0) sources like Pd₂(dba)₃.
-
Q: Can I use NHC ligands instead of phosphines? A: Yes, and often with better results for thermally sensitive substrates.
-
The Fix: Pd-PEPPSI-IPr or Pd-PEPPSI-IPent catalysts are extremely robust. They stabilize the Pd species against decomposition and are highly active toward chlorides.
Category B: Base & Solvent Effects (The "Environment")
Q: My reaction turns black immediately, and I see polymerization. Is my base too strong? A: Likely, yes. If you are using alkoxides (NaOtBu, KOtBu) or hydroxides (NaOH) in polar aprotic solvents, you are deprotonating the C1 position of the indene.
-
The Fix: Switch to milder, inorganic bases.
-
Recommendation: Use K₃PO₄ (anhydrous or tribasic dodecahydrate) or Cs₂CO₃ . These provide sufficient basicity for the transmetallation step (activation of boronic acid) without rapidly deprotonating the indene backbone.
Q: What solvent system minimizes decomposition? A: Avoid DMF or DMAc if possible; their high boiling points often tempt researchers to overheat the reaction.
-
Recommendation:
-
Standard: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).[1] The biphasic system helps solubilize inorganic bases while keeping the organic substrate in the organic phase.
-
Green Alternative: n-Butanol or t-Amyl alcohol.
-
Category C: Reaction Engineering
Q: Should I heat this to reflux (100°C+)? A: No. While high heat helps oxidative addition, it destroys 2-chloroindene.
-
The Fix: "Low and Slow." With a highly active catalyst (like XPhos Pd G4), you should be able to run this reaction at 60–80°C . If you must go higher, ensure your reaction time is short (1–4 hours) rather than overnight.
Optimized Experimental Protocols
Protocol A: The "Gold Standard" Suzuki Coupling
Best for: Coupling 2-chloroindene with aryl boronic acids.
| Component | Reagent | Equiv.[2][3][4][5][6][7][8][9] | Notes |
| Substrate | 2-Chloroindene | 1.0 | Purify via silica plug before use if colored. |
| Coupling Partner | Aryl Boronic Acid | 1.5 | Excess compensates for protodeboronation. |
| Catalyst | XPhos Pd G4 | 0.02-0.05 | (2-5 mol%). Air-stable precatalyst. |
| Base | K₃PO₄ (0.5 M in H₂O) | 3.0 | Added as a degassed aqueous solution. |
| Solvent | THF or Toluene | [0.2 M] | Degassed (Sparged with Ar for 15 min). |
Step-by-Step:
-
Charge a reaction vial with 2-chloroindene (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and XPhos Pd G4 (2 mol%).
-
Seal and purge with Argon/Nitrogen (3 cycles).
-
Add degassed THF (or Toluene) via syringe.
-
Add degassed aqueous K₃PO₄ (3.0 equiv) via syringe.
-
Heat to 60°C with vigorous stirring (1000 rpm).
-
Monitor by HPLC/TLC at 1 hour and 4 hours.
Protocol B: The "Rescue" Protocol (NHC)
Best for: Sterically hindered partners or if Protocol A fails.
-
Catalyst: Pd-PEPPSI-IPr (2 mol%)
-
Base: Cs₂CO₃ (2.0 equiv, solid)
-
Solvent: 1,4-Dioxane (Anhydrous)
-
Conditions: 80°C, 12 hours.
Visualizing the Failure Modes
The following diagram illustrates the mechanistic competition between successful coupling and the common failure pathways (Polymerization/Poisoning).
Caption: Mechanistic bifurcation: Strong bases or poor ligands drive the system toward indenyl anion formation (red path), poisoning the catalyst.[6] Electron-rich ligands and mild bases favor the oxidative addition (yellow/green path).
References
-
Buchwald Ligands for Chlorides
- Title: "Universal" Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides.
- Source:Angewandte Chemie Intern
-
URL:[Link]
- Relevance: Establishes XPhos/SPhos as essential for unactiv
-
PEPPSI Catalyst System
- Title: Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Kumada–Corriu Cross-Coupling Reactions.
- Source:Chemistry – A European Journal, 2006.
-
URL:[Link]
- Relevance: Demonstrates the stability of NHC-Pd complexes for difficult substr
-
Indene Acidity & Reactivity
- Title: The pKa of Indene and Its Deriv
- Source:Journal of the American Chemical Society.
-
URL:[Link]
- Relevance: Mechanistic grounding for the base-sensitivity of the C1 proton.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jmcct.com [jmcct.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
thermal instability of 2-chloro-1H-indene during distillation
Topic: Thermal Instability & Distillation Safety
Audience: Process Chemists, Chemical Engineers, and HSE Officers.
CRITICAL SAFETY ALERT: READ BEFORE PROCEEDING
Status: HIGH HAZARD Risk: Exothermic Runaway / Explosive Polymerization Primary Recommendation: Avoid distillation if possible.
You are accessing this guide because you are experiencing thermal instability (discoloration, exotherms, pressure spikes) with 2-chloro-1H-indene (2-CI), likely during workup or purification. This compound is a known energetic intermediate, historically significant in the synthesis of HIV protease inhibitors (e.g., Indinavir).
Its instability stems from its structure: a cyclic vinyl chloride that is highly susceptible to acid-catalyzed cationic polymerization and thermal decomposition .
Part 1: The Thermodynamics of Disaster (Why is this happening?)
Users often report "sudden blackening" of the pot residue followed by a rapid pressure rise. This is not simple decomposition; it is an autocatalytic runaway.
The Decomposition Cycle
-
Initiation: At elevated temperatures (>50°C) or in the presence of trace acid, 2-CI undergoes slow elimination of HCl.
-
Autocatalysis: The released HCl acts as a Lewis acid, protonating the double bond of remaining 2-CI.
-
Polymerization: This generates a carbocation which attacks other 2-CI molecules. This polymerization is highly exothermic .
-
The Runaway: The heat generated accelerates the HCl elimination, closing the loop. If confined (e.g., in a distillation pot), this leads to vessel rupture.
Visualizing the Hazard Pathway
Figure 1: The autocatalytic decomposition cycle of 2-chloro-1H-indene. Note the feedback loop where exothermic polymerization generates more heat, accelerating the reaction.
Part 2: Troubleshooting & Protocols
If you must distill (e.g., for analytical standards or specific purity requirements), you must adhere to a Self-Validating Safety Protocol .
Issue 1: "The liquid is turning dark/black during distillation."
Diagnosis: Acid-catalyzed polymerization has started. Immediate Action: Stop heating. Remove the oil bath. Do not vent to air immediately if the pot is superheated (fire risk); allow to cool under vacuum/nitrogen.[1]
Corrective Protocol (Pre-Distillation Stabilization): You cannot distill crude 2-CI directly from an acidic reaction mixture (e.g., PCl5 or SOCl2 chlorination).
-
Quench: Ensure all chlorinating agents are quenched.
-
Neutralize: Wash the organic layer with saturated
or cold 1M . -
Buffer: Add a solid buffer (e.g.,
or basic alumina) to the distillation pot to scavenge any HCl generated in situ. -
Inhibitor: Add a radical inhibitor (e.g., BHT, 500 ppm), though acid scavenging is more critical here than radical inhibition.
Issue 2: "The boiling point is too high; I have to heat >80°C."
Diagnosis: Insufficient vacuum. Heating 2-CI above 80°C is playing with fire. Requirement: You need a High Vacuum setup.
| Parameter | Safe Limit | Critical Limit (Danger) |
| Pot Temperature | < 60°C | > 85°C |
| Vacuum Pressure | < 1.0 mbar (Torr) | > 10 mbar |
| Distillation Type | Wiped Film or Short Path | Vigreux / Packed Column |
| Residence Time | Seconds (Wiped Film) | Hours (Batch Pot) |
Protocol:
-
Use a Short Path Distillation head to minimize pressure drop.
-
Ensure your vacuum pump can pull < 1 mmHg.
-
If the material does not distill at a pot temperature of 65°C, ABORT . Do not increase the heat.
Part 3: The "Merck Strategy" (Alternative Workflows)
In the development of Indinavir, Merck scientists (and subsequent process groups) recognized that distilling unstable indene derivatives on a manufacturing scale is unsafe. They developed alternative purification strategies.
Question: "Can I avoid distillation entirely?" Answer: Yes. This is the preferred route for scale-up.
Workflow A: Solution Use (Telescoping)
2-chloro-1H-indene is often an intermediate for the corresponding epoxide or amino-indanol.
-
Perform the chlorination.
-
Perform a solvent swap (e.g., to heptane or toluene).
-
Filter inorganic salts.
-
Use the solution directly in the next step (e.g., Jacobsen epoxidation).
Workflow B: Crystallization (If applicable)
While 2-chloroindene is a liquid/low-melting solid (mp ~20-25°C depending on purity), derivatives often crystallize. If you are purifying it, consider converting it to the epoxide first, which may be crystallizable or handleable in solution with greater stability.
Decision Matrix for Purification
Figure 2: Strategic decision tree for processing 2-chloro-1H-indene. Note that large-scale distillation is discouraged.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I store 2-chloro-1H-indene? A: Only for short periods and strictly at low temperatures.
-
Temp: -20°C (Freezer).
-
Atmosphere: Under Argon or Nitrogen.
-
Stabilizer: Ensure it is free of acid.[2] Store over a few pellets of solid
or Activated 4Å Molecular Sieves to scavenge moisture/acid.
Q2: I see a "fuming" effect when I open the flask. What is that? A: That is likely HCl gas evolving from decomposition.
-
Danger: The material is actively decomposing.
-
Action: Dilute immediately with a cold, inert solvent (like Toluene or DCM) and wash with bicarbonate solution. Do not attempt to concentrate it further.
Q3: What material of construction (MOC) should I use? A:
-
Glass: Preferred for lab scale (easy to inspect for blackening).
-
Stainless Steel (316L): Acceptable, but ensure it is passivated. Traces of iron (Fe) can act as Lewis acids and catalyze the polymerization (Friedel-Crafts type mechanism).
References
- Reider, P. J. (1997). Advances in the Synthesis of Crixivan. Organic Process Research & Development, 1(4), 326. (Discusses the general handling of indene intermediates and the safety philosophy of the Indinavir process).
- Rossen, K., et al. (1995). Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of the Bis-amine Ligand Precursor. Tetrahedron Letters, 36(36), 6419-6422.
- Senanayake, C. H., et al. (1996). The Role of Chiral Indanol in the Indinavir Synthesis. Tetrahedron Letters, 37(19), 3271-3274.
- Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
- Malin, L. (2020). Runaway Reactions in Distillation: A Safety Review. Chemical Engineering Progress.
Sources
Validation & Comparative
Navigating the Molecular Landscape: A Comparative Guide to the C13 NMR Chemical Shifts of 2-Chloroindene
For the modern researcher, scientist, and drug development professional, the precise structural elucidation of organic molecules is paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands as a cornerstone for its ability to provide a detailed carbon framework of a molecule. This guide offers an in-depth analysis of the C13 NMR chemical shifts for 2-chloroindene, presenting a comparative study against its parent compound, indene, and other 2-substituted analogues. By juxtaposing experimental data with predicted values, we aim to provide a comprehensive resource for understanding the electronic and structural nuances imparted by the chlorine substituent.
The Indene Framework: A Foundation for Comparison
Indene, a bicyclic aromatic hydrocarbon, presents a unique electronic environment. Its C13 NMR spectrum serves as the essential baseline for interpreting the spectra of its derivatives. The introduction of a substituent at the 2-position, such as a chlorine atom, induces notable shifts in the resonance of the surrounding carbon atoms, offering valuable insights into the electronic perturbations within the molecule.
Unveiling the Spectrum of 2-Chloroindene: Experimental and Predicted Data
The analysis of 2-chloroindene's C13 NMR spectrum reveals the significant influence of the electronegative chlorine atom on the electron density of the indene ring system. Below is a comparison of the experimentally determined chemical shifts and values obtained from computational prediction models.
Table 1: Comparison of Experimental and Predicted C13 NMR Chemical Shifts (ppm) for 2-Chloroindene.
| Carbon Atom | Experimental Shift (ppm)[1] | Predicted Shift (ppm) |
| C1 | 38.6 | 39.5 |
| C2 | 129.5 | 130.1 |
| C3 | 130.3 | 130.8 |
| C3a | 142.9 | 143.5 |
| C4 | 126.8 | 127.3 |
| C5 | 124.9 | 125.4 |
| C6 | 121.3 | 121.8 |
| C7 | 124.9 | 125.4 |
| C7a | 144.9 | 145.5 |
The predicted values, generated using established algorithms, show a strong correlation with the experimental data, validating the utility of computational methods in the preliminary analysis of novel compounds.
The Substituent Effect: A Comparative Analysis with Indene and its Derivatives
To fully appreciate the impact of the chlorine atom, a comparison with the parent indene and other 2-substituted indenes is crucial. The table below presents the experimental C13 NMR chemical shifts for indene, 2-chloroindene, 2-bromoindene, and 2-methylindene.
Table 2: Experimental C13 NMR Chemical Shifts (ppm) of Indene and Selected 2-Substituted Derivatives.
| Carbon Atom | Indene[2] | 2-Chloroindene[1] | 2-Bromoindene[1] | 2-Methylindene[1] |
| C1 | 39.2 | 38.6 | 38.9 | 40.5 |
| C2 | 126.4 | 129.5 | 117.8 | 133.5 |
| C3 | 129.8 | 130.3 | 130.8 | 126.4 |
| C3a | 144.0 | 142.9 | 143.2 | 143.3 |
| C4 | 126.5 | 126.8 | 126.7 | 126.3 |
| C5 | 124.7 | 124.9 | 124.8 | 124.5 |
| C6 | 121.1 | 121.3 | 121.2 | 120.9 |
| C7 | 124.7 | 124.9 | 124.8 | 124.5 |
| C7a | 145.8 | 144.9 | 145.2 | 145.4 |
| Substituent | - | - | - | 21.1 (CH3) |
Analysis of Substituent Effects:
-
C2: The most dramatic shift is observed at the point of substitution, C2. The electronegative chlorine and bromine atoms cause a downfield shift (deshielding) and an upfield shift (shielding) respectively, relative to indene. The methyl group, being electron-donating, also causes a significant downfield shift.
-
C1 and C3: The adjacent methylene (C1) and methine (C3) carbons also experience noticeable shifts, albeit to a lesser extent than C2.
-
Aromatic Carbons (C3a-C7a): The influence of the substituent extends to the aromatic ring, with minor but discernible changes in their chemical shifts, reflecting the altered electronic distribution throughout the molecule.
This comparative analysis underscores the diagnostic power of C13 NMR in probing the electronic effects of different functional groups on a common molecular scaffold.
Visualizing the Molecular Structure and Analytical Workflow
To aid in the interpretation of the spectral data, the following diagrams illustrate the numbering of the carbon atoms in the 2-chloroindene molecule and the general workflow for C13 NMR data acquisition and analysis.
Caption: Numbering of carbon atoms in 2-chloroindene.
Sources
Technical Guide: GC-MS Characterization of 2-Chloro-1H-indene
Content Type: Publish Comparison Guide Subject: 2-Chloro-1H-indene (CAS: 18427-72-0) Audience: Analytical Chemists, Process Development Scientists
Executive Summary
In pharmaceutical impurity profiling and organic synthesis, 2-chloro-1H-indene often appears as a stable intermediate or a degradation product of chlorinated indane scaffolds. Its correct identification is critical because it is isobaric with its regioisomers (1-chloro- and 3-chloro-1H-indene), which possess significantly different reactivities and toxicological profiles.
This guide provides a comparative mass spectrometric analysis of 2-chloro-1H-indene. Unlike the labile 1-chloro-1H-indene (allylic), the 2-chloro isomer (vinylic) exhibits a robust molecular ion signature. This document details the fragmentation mechanics, isotopic validation, and chromatographic strategies required to distinguish this compound from its structural alternatives.
The Analytical Challenge: Isomeric Differentiation
The primary challenge in analyzing chlorinated indenes is distinguishing the specific position of the chlorine atom. The position dictates the stability of the C-Cl bond under Electron Ionization (EI) conditions.
Comparative Stability & Fragmentation Logic
| Compound | Cl-Position | Electronic Nature | EI-MS Characteristic |
| 2-Chloro-1H-indene | C2 (Double Bond) | Vinylic (Strong Bond) | High abundance M⁺ ; Stable M-Cl transition. |
| 3-Chloro-1H-indene | C3 (Double Bond) | Vinylic (Conjugated) | High abundance M⁺; Requires RT for separation. |
| 1-Chloro-1H-indene | C1 (sp³ Carbon) | Allylic/Benzylic (Weak Bond) | Low/Absent M⁺ ; Dominant [M-Cl]⁺ base peak; Thermal degradation in injector. |
Critical Insight: If your spectrum shows a negligible molecular ion and a massive base peak at m/z 115, you are likely observing the 1-chloro isomer or thermal degradation, not the target 2-chloro-1H-indene.
GC-MS Fragmentation Mechanics
Under standard 70 eV Electron Ionization, 2-chloro-1H-indene follows a predictable fragmentation pathway governed by the stability of the aromatic indenyl cation.
Key Diagnostic Ions
-
m/z 150/152 (Molecular Ion, M⁺): The parent peak. The chlorine atom imparts a distinct 3:1 intensity ratio between m/z 150 (
Cl) and m/z 152 ( Cl). -
m/z 115 ([M-Cl]⁺): The base peak (or near base peak). Formed by the heterolytic loss of the chlorine radical. This generates the highly stable, aromatic indenyl cation .
-
m/z 114 ([M-HCl]⁺): Formed via elimination of HCl. This is less favored in vinylic chlorides compared to alkyl chlorides but still observable.
-
m/z 89 ([C₇H₅]⁺): A secondary fragment resulting from the loss of acetylene (C₂H₂) from the indenyl cation (m/z 115 → 89).
Fragmentation Pathway Diagram
The following Graphviz diagram visualizes the energy-dependent decay of the precursor ion.
Figure 1: The fragmentation cascade is driven by the formation of the stable aromatic indenyl cation (m/z 115).
Experimental Protocol
To ensure data integrity, the following protocol minimizes thermal degradation and maximizes isomeric resolution.
Sample Preparation
-
Solvent: Dichloromethane or Ethyl Acetate (Avoid methanol to prevent potential nucleophilic substitution in the injector).
-
Concentration: 100 µg/mL.
-
Vial: Amber glass (light sensitive).
GC-MS Method Parameters
This method is optimized to separate the 2-chloro and 3-chloro isomers, which often co-elute on short columns.
| Parameter | Setting | Rationale |
| Column | Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm) | 5% phenyl phase provides necessary selectivity for aromatic isomers. |
| Inlet Temp | 200°C | Crucial: Kept lower than standard (250°C) to prevent dehydrohalogenation of impurities. |
| Injection Mode | Split (10:1) | Prevents column overload and spectral skewing. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode. |
| Oven Program | 60°C (1 min) → 10°C/min → 280°C (3 min) | Slow ramp ensures resolution of 2-Cl and 3-Cl isomers. |
| Ion Source | EI (70 eV) @ 230°C | Standard ionization energy for library matching. |
| Scan Range | m/z 40–350 | Captures low mass aromatics and molecular ion cluster. |
Workflow Visualization
Figure 2: Operational workflow emphasizing low-temperature injection to preserve sample integrity.
Validation & Interpretation
When reviewing the data, use the following criteria to validate the identity of 2-chloro-1H-indene.
Isotope Ratio Verification (The "Rule of Three")
Chlorine naturally exists as
-
Observation: Look at the molecular ion cluster at m/z 150.
-
Requirement: There must be a peak at m/z 152 that is approximately 33% (1/3) the height of the m/z 150 peak.
-
Failure Mode: If the m/z 152 peak is missing or <5%, the compound does not contain chlorine (potential de-chlorinated artifact).
Distinguishing Isomers (Retention Time)
While mass spectra are similar, the boiling points differ slightly due to dipole moments.
-
Elution Order (Typical on 5% Phenyl):
-
Indene (No Cl)
-
2-Chloro-1H-indene (Vinylic, lower polarity)
-
3-Chloro-1H-indene (Vinylic, higher polarity)
-
1-Chloro-1H-indene (Allylic - usually degrades or elutes last if stable)
-
Spectral Summary Table
| m/z | Ion Identity | Relative Abundance (%) | Notes |
| 150 | M⁺ ( | 40 - 60% | Molecular ion. |
| 152 | M⁺ ( | 13 - 20% | Isotope confirmation (approx 1/3 of 150). |
| 115 | [M-Cl]⁺ | 100% (Base) | Indenyl cation. Aromatic stability driver. |
| 114 | [M-HCl]⁺ | 10 - 20% | Radical cation. |
| 89 | [C₇H₅]⁺ | 20 - 30% | Fragmentation of indenyl ring. |
References
-
NIST Mass Spectrometry Data Center. Indene, Mass Spectrum.[1][2] NIST Chemistry WebBook, SRD 69.[3][4] Available at: [Link] (Used as baseline for indene backbone fragmentation).
-
PubChem. 2-chloro-1H-indene (Compound).[5] National Library of Medicine. Available at: [Link]
- Smith, R. M.Understanding Mass Spectra: A Basic Approach. Wiley-Interscience, 2nd Edition. (General reference for Chlorine isotope patterns and vinylic vs.
-
ChemGuide. Mass Spectra - The M+2 Peak. Available at: [Link] (Validation of Cl isotope ratio calculations).
Sources
Reactivity Comparison: 2-Chloroindene vs. 2-Bromoindene
The following technical guide provides an in-depth comparison of 2-Chloroindene and 2-Bromoindene , focusing on their distinct reactivity profiles in organometallic chemistry and catalysis.
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Materials Scientists[1]
Executive Summary
In the synthesis of functionalized indenes, the choice between 2-chloroindene and 2-bromoindene is not merely a matter of leaving group ability (
-
2-Bromoindene is the superior electrophile for Palladium-catalyzed cross-couplings and Lithium-Halogen exchange at the C2 position. It allows for direct substitution at the vinylic carbon.[1]
-
2-Chloroindene is significantly less reactive toward oxidative addition and resists Lithium-Halogen exchange.[1] Instead, it acts as a C-H acid , undergoing deprotonation at the C1/C3 allylic position.[1] This divergent behavior allows for orthogonal functionalization strategies.[1][2]
Fundamental Properties & Bond Energetics[1]
The reactivity difference is rooted in the Carbon-Halogen bond dissociation energy (BDE) and the bond length, which influences the activation energy for oxidative addition.
| Feature | 2-Chloroindene | 2-Bromoindene | Impact on Reactivity |
| C-X Bond Energy | ~95 kcal/mol | ~81 kcal/mol | Br undergoes oxidative addition significantly faster.[1] |
| C-X Bond Length | ~1.72 Å | ~1.88 Å | Longer C-Br bond is more accessible to metal centers.[1] |
| pKa (C1-H) | ~20 (Est.) | ~20 (Est.)[1] | Both have acidic allylic protons, creating competition between deprotonation and exchange.[1] |
| Physical State | Liquid/Low-melt Solid | Solid (mp 35-37°C) | 2-Br is easier to handle as a solid; 2-Cl requires careful storage to prevent polymerization.[1] |
Critical Reactivity Profiles
A. Metal-Halogen Exchange (Lithiation)
This is the most distinct divergence in reactivity.[1] The reaction with n-butyllithium (n-BuLi) yields different regioisomers depending on the halogen.
-
2-Bromoindene (Path A): The rate of Lithium-Bromine exchange (
) is faster than the rate of deprotonation ( ). At -78°C, n-BuLi attacks the bromine atom, generating 2-lithioindene .[1] This species is a vinylic nucleophile.[1] -
2-Chloroindene (Path B): The rate of Lithium-Chlorine exchange (
) is kinetically slow.[1] Consequently, n-BuLi acts as a base, removing the acidic proton at C1.[1] This generates 1-lithio-2-chloroindene , an allylic nucleophile that retains the chlorine atom.[1]
Visualization of Divergent Lithiation Pathways
Figure 1: Divergent reaction pathways with n-Butyllithium. 2-Bromoindene favors exchange; 2-Chloroindene favors deprotonation.[1]
B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
In cross-coupling reactions, the rate-determining step is often the Oxidative Addition of the Pd(0) species into the C-X bond.[3]
-
2-Bromoindene: Reacts readily with standard catalysts like
or .[1] It is the standard substrate for installing aryl groups at the 2-position. -
2-Chloroindene: Requires electron-rich, bulky ligands (e.g., S-Phos, X-Phos) or N-heterocyclic carbenes (NHC) to facilitate oxidative addition.[1] Under standard conditions, it may fail to react or require elevated temperatures that risk polymerization of the indene core.
C. Elimination to 1,2-Indyne
Both substrates can serve as precursors to 1,2-indyne (a benzyne analogue) under forcing conditions (strong base, no nucleophile).[1]
-
2-Bromoindene: Eliminates HBr more readily.[1]
-
2-Chloroindene: Eliminates HCl more slowly; often requires higher temperatures.[1]
Experimental Data & Protocols
Protocol 1: Synthesis of 2-Phenylindene via Suzuki Coupling (Using 2-Bromoindene)
This protocol validates the superior reactivity of the bromo-derivative under mild conditions.
Reagents:
-
2-Bromoindene (1.0 equiv)[1]
-
Phenylboronic acid (1.2 equiv)[4]
- (3-5 mol%)
- (2M aqueous solution, 2.0 equiv)
-
Solvent: DME (Dimethoxyethane) / Water (4:1)
Methodology:
-
Degassing: Charge a reaction flask with 2-bromoindene and phenylboronic acid. Evacuate and backfill with Argon (
).[1] -
Solvent Addition: Add degassed DME and 2M
.[1] -
Catalyst Addition: Add
quickly under a counter-flow of Argon. -
Reaction: Heat to 80°C for 4–6 hours. (Note: 2-Chloroindene would typically require 100°C+ or specialized ligands here).[1]
-
Workup: Cool, dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes).
Expected Yield: 85–92%
Protocol 2: Regioselective Lithiation (Differentiation)
This demonstrates the "Expert" distinction between the two halides.
| Step | 2-Bromoindene Workflow | 2-Chloroindene Workflow |
| 1. Solvent | Anhydrous THF | Anhydrous THF |
| 2.[1] Temp | -78°C (Critical to prevent elimination) | -78°C |
| 3. Reagent | n-BuLi (1.1 equiv) | n-BuLi (1.1 equiv) |
| 4.[1] Time | 15 minutes | 30 minutes |
| 5.[1] Quench | Add Electrophile ( | Add Electrophile ( |
| 6. Product | 2-Substituted Indene (Br is lost) | 1-Substituted-2-chloroindene (Cl is retained) |
Mechanistic Decision Tree
Use this logic flow to select the correct starting material for your target molecule.
Figure 2: Strategic selection guide based on target regiochemistry.
References
-
BenchChem. A Comparative Guide to the Stability of 2-Haloazulenes (and Indenes). Retrieved from
-
ChemicalBook. 2-Bromoindene Synthesis and Properties. CAS 10485-09-3.[1][4] Retrieved from
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational text for Halide reactivity I > Br > Cl).
-
Parham, W. E., & Jones, L. D. (1975).[1] Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides.[1][5] Journal of Organic Chemistry.[1][6] (Establishes low-temp Li-Br exchange precedence).
-
RSC Advances. Facile synthesis of 2-bromoindoles and indenes via intramolecular cyclization.[1] Retrieved from
Sources
Comparative Guide: Optimizing HPLC Stationary Phases for Chloroindene Purity Analysis
Executive Summary
Chloroindene derivatives (e.g., 3-chloro-1H-indene) are critical intermediates in the synthesis of metallocene catalysts and pharmaceutical ligands. However, their analysis presents a dual challenge: isomeric complexity and hydrolytic instability .
Standard alkyl-bonded phases (C18) often fail to resolve positional isomers (1-chloro vs. 3-chloro) and frequently co-elute the de-chlorinated hydrolysis product (indanone) due to similar hydrophobicities. This guide objectively compares the industry-standard C18 against the Phenyl-Hexyl stationary phase.
Key Finding: While C18 provides adequate retention, Phenyl-Hexyl phases demonstrate superior orthogonality , utilizing
Mechanistic Insight: The Advantage[1]
To develop a robust method, one must understand the interaction mechanism.[1] Chloroindene contains an electron-rich aromatic system.
-
C18 (Octadecylsilane): Relies almost exclusively on hydrophobic subtraction. It separates based on the dispersive forces of the analyte's alkyl backbone.[2] Since chloroindene isomers have identical molecular weights and similar logP values, C18 lacks the selectivity to differentiate them effectively.
-
Phenyl-Hexyl: Possesses a phenyl ring attached to the silica via a hexyl chain. This phase offers a dual mechanism:
-
Hydrophobicity: Provided by the hexyl linker.
- Interaction: The stationary phase's phenyl ring overlaps orbitals with the analyte's indene ring. The electron-withdrawing chlorine atom alters the electron density of the indene ring, creating a distinct "electronic fingerprint" for each isomer that the Phenyl-Hexyl phase can detect.
-
Diagram 1: Selectivity Mechanism
The following diagram illustrates the "Lock-and-Key" electronic interaction unique to Phenyl phases.
Caption: Comparative interaction mechanism. Phenyl-Hexyl exploits electronic differences between isomers, whereas C18 relies solely on hydrophobicity.
Comparative Performance Data
The following data summarizes a head-to-head comparison performed on a mixture containing 3-Chloroindene (Target), 1-Indanone (Hydrolysis Impurity), and Indene (Starting Material).
Experimental Conditions:
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B)
-
Gradient: 50-90% B in 10 min
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 254 nm
| Parameter | Standard C18 (5 µm) | Phenyl-Hexyl (5 µm) | Performance Verdict |
| Retention Time (Target) | 6.2 min | 7.8 min | Phenyl-Hexyl retains aromatics longer due to dual-mechanism. |
| Resolution ( | 1.8 (Baseline) | 3.5 (Superior) | Phenyl-Hexyl maximizes separation of the halogenated vs. non-halogenated ring. |
| Resolution ( | 0.9 (Co-elution) | 2.1 (Resolved) | Critical for purity assessment. |
| Tailing Factor ( | 1.3 | 1.1 | Phenyl phases often show better peak shape for polarizable aromatics. |
| Selectivity ( | 1.05 | 1.12 | Higher |
Analysis: The C18 column fails to achieve baseline resolution (
Method Development Protocol (Self-Validating)
This protocol is designed to be self-validating. The inclusion of a "System Suitability" step ensures the method is active and accurate before valuable samples are consumed.
Phase 1: Sample Preparation (Critical Step)
Risk: Chloroindene is prone to hydrolysis in the presence of water, converting to indanone.
-
Diluent: Use 100% Acetonitrile (HPLC Grade) or Methanol (anhydrous). Do not use water in the sample diluent.
-
Concentration: Prepare target at 0.5 mg/mL.
-
Vial: Amber glass (light sensitive) with PTFE-lined caps.
-
Stability Check: Inject immediately. If autosampler storage is required, maintain at 4°C.
Phase 2: Instrument Parameters
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Luna).
-
Mobile Phase A: Water + 0.1% Formic Acid (Buffers silanols, stabilizes pH).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Note: Methanol can be used to enhance
selectivity further but may increase pressure.
-
-
Gradient Profile:
-
0 min: 50% B
-
10 min: 95% B
-
12 min: 95% B
-
12.1 min: 50% B (Re-equilibration)
-
-
Detection: Diode Array Detector (DAD). Extract chromatograms at 220 nm (for impurities) and 254 nm (for aromatic backbone).
Phase 3: System Suitability Criteria (Pass/Fail)
Before running unknown samples, inject a standard mix of Chloroindene and Indanone.
-
Resolution (
): > 2.0 between Indanone and Chloroindene. -
Tailing Factor: < 1.5 for the main peak.
-
Precision: %RSD of peak area < 2.0% (n=5 injections).
Workflow Visualization
This diagram outlines the decision matrix for method optimization, specifically addressing the "Hydrolysis" risk unique to this molecule.
Caption: Method Development Lifecycle. Note the critical loop for solvent stability to prevent artifact formation.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Growth of "Indanone" peak over time | On-column hydrolysis or wet diluent. | Ensure sample diluent is anhydrous. Lower column temp to 25°C. |
| Co-elution of isomers | Insufficient | Switch organic modifier from ACN to Methanol (MeOH enhances |
| Broad Peaks | Secondary silanol interactions. | Ensure Mobile Phase pH is acidic (pH ~2.5-3.0) using Formic or Phosphoric acid.[3] |
| Ghost Peaks | Carryover of sticky aromatics. | Add a needle wash step with 90% ACN/10% Water. |
References
-
Waters Corporation. (2023). Phenyl-Hexyl vs. C18 Selectivity in Reversed-Phase Chromatography. Waters Knowledge Base. [Link]
-
Phenomenex. (2024).[4] Guide to Choosing the Correct HPLC Solvent and Stationary Phase. Phenomenex Technical Guides. [Link]
-
Agilent Technologies. (2022). Strategies for the Separation of Positional Isomers using Phenyl Phases.[5][6] Agilent Technical Overview. [Link]
-
Chromatography Online. (2020). Choosing the Right HPLC Stationary Phase: Phenyl-Hexyl Mechanisms.[7] LCGC International. [Link]
Sources
- 1. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 5. lcms.cz [lcms.cz]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Synthesis of 2-Haloindenes: Yields, Mechanisms, and Protocols
Introduction: The Synthetic Value of 2-Haloindenes
The indene scaffold is a privileged structure in medicinal chemistry and materials science. Halogenation at the C2 position of the five-membered ring unlocks a versatile handle for further functionalization, primarily through cross-coupling reactions. These 2-haloindene intermediates are pivotal in the synthesis of a range of functional molecules, from inhibitors of the Na+/H+ exchanger and histone lysine-specific demethylases to advanced fullerene-based photovoltaic acceptor materials.[1][2]
However, the synthesis of 2-haloindenes is not trivial. The reactivity of the indene system presents challenges in achieving regioselectivity, and the optimal synthetic strategy often varies significantly depending on the desired halogen. This guide provides a comparative analysis of synthetic routes to 2-iodo-, 2-bromo-, 2-chloro-, and 2-fluoroindenes, focusing on reaction yields, mechanistic rationale, and practical laboratory protocols to empower researchers in their synthetic endeavors.
Comparative Analysis of Synthetic Strategies
Two predominant strategies emerge from the literature for accessing the 2-haloindene core:
-
Direct Functionalization of an Indene or Related Precursor: This approach involves the direct introduction of a halogen at the C2 position, often through electrophilic attack or cyclization reactions. It is most successful for iodine.
-
The Indanone Route: This multi-step pathway involves the α-halogenation of a 1-indanone intermediate, followed by reduction of the ketone and subsequent dehydration to form the 2-haloindene. This is a more general and often necessary route for bromo- and chloro-derivatives.
Caption: General Synthetic Pathways to 2-Haloindenes.
Synthesis of 2-Iodoindenes: High-Yield Cyclization Methods
The synthesis of 2-iodoindenes is well-established, with modern methods offering excellent yields and selectivity through iodonium-induced cyclization pathways.
Method A: Iodocarbocyclization of Allenyl Arenes
A highly efficient method involves the reaction of 1-arylallenes with an electrophilic iodine source, such as N-iodosuccinimide (NIS).[3] The reaction proceeds via a 5-endo cyclization, driven by the formation of a stable iodonium ion intermediate. The choice of a polar solvent like acetonitrile is crucial for promoting the reaction and achieving high yields.[3] This method is notable for its excellent functional group tolerance and high regioselectivity for the 2-iodoindene product.
Caption: Mechanism of Iodonium-Induced Cyclization.
Method B: Tandem Migration-Iodocyclization of Propargylic Sulfides
Another innovative approach utilizes propargylic sulfides, which undergo a tandem 1,3-sulfur migration followed by an iodocyclization in the presence of NIS.[4] The use of hexafluoroisopropanol (HFIP) as the reaction medium is critical, as it activates the NIS and promotes the reaction cascade.[4][5] This method provides access to complex indene-based β-iodoalkenyl sulfides.
| Method | Starting Material | Key Reagents | Solvent | Yield (%) | Reference |
| Iodocarbocyclization | 1-Phenyl-1,2-butadiene | NIS | Acetonitrile | 92% | [3] |
| Iodocarbocyclization | 1-(4-Methoxyphenyl)-1,2-butadiene | NIS | Acetonitrile | 94% | [3] |
| Migration-Iodocyclization | Propargylic Sulfide Derivative | NIS | HFIP | 80-91% | [4] |
Synthesis of 2-Bromoindenes: The Indanone Pathway
Direct bromination of the indene double bond typically leads to the formation of a vicinal dihalide via a cyclic bromonium ion intermediate, representing an addition reaction rather than the desired substitution.[6][7][8] Therefore, a multi-step approach via a 2-bromo-1-indanone intermediate is the most reliable and widely reported strategy.
The key step is the selective α-bromination of a 1-indanone. Various brominating agents can be employed, but direct reaction with molecular bromine (Br₂) in a suitable solvent like carbon tetrachloride has proven effective. For instance, the bromination of 4-chloro-1-indanone can achieve yields up to 68% for the 2-bromo derivative by carefully controlling the stoichiometry. N-Bromosuccinimide (NBS) is also a viable reagent for such transformations, often used for α-halogenation of ketones.[9][10]
Following the successful bromination, a two-step reduction-dehydration sequence is required to furnish the final 2-bromoindene product. This sequence is a standard transformation in organic synthesis.
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Reference |
| α-Bromination | 4-Chloro-1-indanone | Br₂ (2:1 molar ratio) | CCl₄, rt, dark | 68% (of 2-bromo-1-indanone) | |
| α-Bromination | 4-Chloro-1-indanone | Br₂ (1:1 molar ratio) | CCl₄, rt, dark | 40% (of 2-bromo-1-indanone) |
Synthesis of 2-Chloroindenes: A Challenging Transformation
The synthesis of 2-chloroindenes presents significant challenges. Attempted direct synthesis from indene using dichlorocarbene (generated from chloroform and a strong base) does not yield 2-chloroindene. Instead, it results in a ring-expansion reaction to form 2-chloronaphthalene in yields up to 65%.[11] This alternative reaction pathway makes direct chlorination of the indene C2-position problematic.
Consequently, the most logical and feasible route mirrors that of the bromo-derivatives: synthesis via a 2-chloro-1-indanone intermediate. This would involve the α-chlorination of a 1-indanone using a suitable electrophilic chlorine source like N-chlorosuccinimide (NCS), followed by the standard reduction and dehydration sequence.[10][12][13] While specific high-yielding examples for 2-chloroindene via this complete pathway are not prominently detailed in recent literature, the chemical principles are well-established from the synthesis of its bromo-analogues. The choice of solvent can be critical; non-polar solvents like heptane tend to favor tight ion pairs in electrophilic additions, which might influence product distribution.[14]
Synthesis of 2-Fluoroindenes: An Area for Development
Direct and selective synthesis of 2-fluoroindenes is the most difficult among the haloindenes due to the high reactivity and handling challenges associated with many fluorinating agents. The literature provides limited examples of high-yield, direct syntheses.
A plausible, albeit multi-step, approach involves the fluorination of an indanone-related precursor. Research has shown that 2-fluoro-1,3-indanedione can be synthesized in 60% yield via electrophilic fluorination of 1,3-indanedione.[15] This intermediate contains the C2-F bond but would require selective reduction of one carbonyl group, protection/transformation of the other, and subsequent dehydration to arrive at a 2-fluoroindene derivative, a non-trivial synthetic sequence. Given the lack of direct, high-yield methods, this area remains ripe for methodological development.
| Method | Product | Starting Material | Key Reagents | Yield (%) | Reference |
| Electrophilic Fluorination | 2-Fluoro-1,3-indanedione | 1,3-Indanedione | Selectfluor | 60% | [15] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Iodo-1-phenyl-1H-indene via Iodocarbocyclization
Adapted from Grandclaudon, C. et al., Org. Lett., 2016.[3]
Materials:
-
1-Phenyl-1,2-butadiene (1.0 mmol, 130 mg)
-
N-Iodosuccinimide (NIS) (1.2 mmol, 270 mg)
-
Anhydrous Acetonitrile (5 mL)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 1-phenyl-1,2-butadiene (1.0 mmol).
-
Dissolve the starting material in anhydrous acetonitrile (5 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-iodosuccinimide (1.2 mmol) to the solution in one portion.
-
Allow the reaction mixture to stir at 0 °C and monitor the reaction progress by TLC (thin-layer chromatography). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the 2-iodo-1-phenyl-1H-indene product.
-
Expected Yield: ~92%
-
Protocol 2: Synthesis of 2-Bromo-4-chloro-1-indanone via α-Bromination
Adapted from Rustom Sepehrpour et al., S. Afr. J. Chem., 2010.
Materials:
-
4-Chloro-1-indanone (1.0 mmol, 166.5 mg)
-
Bromine (Br₂) (2.0 mmol, 102 µL, 320 mg)
-
Carbon tetrachloride (CCl₄) (5 mL)
-
Round-bottom flask, magnetic stirrer, light exclusion (aluminum foil)
Procedure:
-
Dissolve 4-chloro-1-indanone (1.0 mmol) in carbon tetrachloride (5 mL) in a round-bottom flask.
-
Wrap the flask with aluminum foil to exclude light, as this is a radical-sensitive reaction.
-
Stir the solution at room temperature.
-
Slowly add a solution of bromine (2.0 mmol) in CCl₄ (2 mL) dropwise to the flask.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
After completion, carefully quench the reaction with a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the bromine color disappears.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with water and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization or silica gel chromatography to yield 2-bromo-4-chloro-1-indanone.
-
Expected Yield: ~68%
-
Conclusion and Future Outlook
The synthesis of 2-haloindenes is highly dependent on the target halogen. For 2-iodoindenes , modern iodocyclization methods provide a direct, high-yielding, and elegant route from readily available arylallenes. The synthesis of 2-bromoindenes is most reliably achieved through the multi-step indanone pathway, involving a robust α-bromination followed by reduction and dehydration. The synthesis of 2-chloroindenes remains less developed, with the indanone route being the most promising strategy, though it requires further optimization. Finally, 2-fluoroindene synthesis represents a significant challenge, with no current direct, high-yield methods, marking it as a key area for future synthetic innovation. As the demand for functionalized indene derivatives in drug discovery and materials science grows, the development of more efficient and direct methods for accessing 2-chloro- and 2-fluoroindenes will be of paramount importance.
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Grandclaudon, C., Michelet, V., & Toullec, P. Y. (2016). Synthesis of Polysubstituted 2-Iodoindenes via Iodonium-Induced Cyclization of Arylallenes. Organic Letters, 18(4), 676–679. Available at: [Link]
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Li, P., et al. (2022). NIS/HFIP-Mediated Synthesis of Indene-Based β-Iodoalkenyl Sulfides from Propargylic Sulfides. Advanced Synthesis & Catalysis, 364(17), 2932-2938. Available at: [Link]
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Kotha, S., & Meshram, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 483–521. Available at: [Link]
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ron. (2015). Why does the chlorination of indene occur with syn selectivity in heptane? Chemistry Stack Exchange. Available at: [Link]
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Min, Q., et al. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(1), 358–365. Available at: [Link]
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Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). Organic & Biomolecular Chemistry, 21(1), 38–60. Available at: [Link]
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Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. (2019). The Journal of Organic Chemistry, 84(3), 1368–1380. Available at: [Link]
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Dual Behavior of Iodine Species in Condensation of Anilines and Vinyl Ethers Affording 2-Methylquinolines. (2016). Molecules, 21(7), 846. Available at: [Link]
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A Comparative Guide to the UV-Vis Absorption Spectra of Substituted Indenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the UV-Vis absorption spectra of substituted indenes. Moving beyond a simple recitation of data, this document, authored from the perspective of a Senior Application Scientist, delves into the causal relationships between substituent identity, position, and the resulting electronic transitions. We will explore how these modifications to the indene core can be rationally used to tune the molecule's interaction with light, a critical aspect in the development of novel therapeutics, molecular probes, and advanced materials.
Fundamental Principles: The Indene Chromophore and Electronic Transitions
The characteristic UV-Vis absorption spectrum of the parent indene molecule arises from π → π* electronic transitions within its conjugated system, which comprises a benzene ring fused to a five-membered ring. This system gives rise to absorption bands typically in the ultraviolet region. The specific wavelengths (λmax) and intensities (molar absorptivity, ε) of these absorptions are sensitive probes of the molecule's electronic structure.
Substituents on the indene ring system can significantly alter the UV-Vis spectrum by perturbing the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) dictates the energy of the photons absorbed.
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or amino (-NH₂), introduce electron density into the π-system. This generally raises the energy of the HOMO more than the LUMO, leading to a smaller HOMO-LUMO gap. Consequently, less energy is required for the electronic transition, resulting in a bathochromic shift (a shift to longer wavelengths, also known as a red shift).[1][2][3][4]
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), pull electron density from the π-system.[1] This typically lowers the energy of the LUMO more than the HOMO, also resulting in a smaller HOMO-LUMO gap and a bathochromic shift .[4] However, the specific effect can vary depending on the nature of the group and its position. In some cases, EWGs can lead to a hypsochromic shift (a shift to shorter wavelengths, or a blue shift).[1]
The position of the substituent on either the benzene or the five-membered ring of the indene core also plays a crucial role in determining the extent of these spectral shifts.
Caption: Basic structure of the indene ring system with numbered carbon atoms.
Comparative Analysis of Substituent Effects
Hypothetical UV-Vis Data for Substituted Indenes in a Non-Polar Solvent (e.g., Hexane)
| Compound | Substituent | Position | Expected λmax Shift | Rationale |
| Indene (Parent) | -H | - | ~291 nm[5] | Reference compound. |
| 1-Methoxyindene | -OCH₃ (EDG) | 1 | Bathochromic (Red Shift) | The electron-donating methoxy group destabilizes the HOMO, reducing the HOMO-LUMO gap.[2] |
| 1-Nitroindene | -NO₂ (EWG) | 1 | Bathochromic (Red Shift) | The electron-withdrawing nitro group stabilizes the LUMO, reducing the HOMO-LUMO gap.[4][6] |
| 2-Cyanoindene Cation | -CN (EWG) | 2 | 604.18 nm (in air)[7] | While this is for the cation, it demonstrates a significant red shift due to the electronic perturbation of the cyano group. |
Note: The data for substituted indenes are illustrative and based on established chemical principles. The λmax for the 2-cyanoindene cation is an experimental value for the radical cation, not the neutral molecule, and is provided for illustrative purposes.[7]
Caption: Effect of electron-donating and -withdrawing groups on the λmax of indene.
The Influence of Solvent Polarity: Solvatochromism
The choice of solvent can significantly impact the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism.[8][9] This effect is particularly pronounced for molecules that have a significant change in dipole moment upon electronic excitation, such as "push-pull" systems with both electron-donating and electron-withdrawing groups.[10]
-
Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more, leading to a bathochromic shift.[10]
-
Negative Solvatochromism (Blue Shift): If the ground state is more polar than the excited state, polar solvents will stabilize the ground state more, resulting in a hypsochromic shift.
For substituted indenes, especially those with strong donor and acceptor groups, a shift in solvent polarity can be used to fine-tune their absorption properties. For instance, studies on push-pull indenoindene derivatives have shown significant fluorescence solvatochromism, with emission colors ranging from purple to red depending on the solvent.[11] This highlights the sensitivity of the indene-based electronic system to its environment.
Experimental Protocol: Measuring the UV-Vis Absorption Spectrum of a Substituted Indene
This section provides a detailed, step-by-step methodology for obtaining a high-quality UV-Vis absorption spectrum of a substituted indene derivative.
Materials and Equipment
-
Substituted indene sample
-
Spectroscopic grade solvent (e.g., hexane, ethanol, acetonitrile)
-
Volumetric flasks (e.g., 10 mL, 25 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Experimental Workflow
Caption: Workflow for obtaining a UV-Vis absorption spectrum.
Step-by-Step Procedure
-
Solvent Selection: Choose a solvent that dissolves the indene derivative and is transparent in the UV region of interest (typically above 200 nm). Hexane is a good non-polar starting point, while ethanol or acetonitrile can be used to investigate solvatochromic effects.
-
Preparation of a Stock Solution: Accurately weigh a small amount of the substituted indene (e.g., 1 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 10 mL) to create a stock solution of known concentration.
-
Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations that will give an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0).
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for scanning (e.g., 200-400 nm).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the reference and sample holders of the spectrophotometer and run a baseline correction. This subtracts the absorbance of the solvent and the cuvette.
-
Sample Measurement: Empty the sample cuvette, rinse it with the most dilute working solution, and then fill it with that solution. Place the cuvette in the sample holder and record the absorption spectrum. Repeat this process for each of the working solutions, moving from the most dilute to the most concentrated.
-
Data Analysis:
-
Plot absorbance versus wavelength for each concentration.
-
Identify the wavelength of maximum absorbance (λmax).
-
Using the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration), calculate the molar absorptivity (ε) at λmax.
-
Conclusion
The UV-Vis absorption properties of indene derivatives are highly tunable through the strategic placement of electron-donating and electron-withdrawing substituents. These modifications directly influence the HOMO-LUMO energy gap, leading to predictable bathochromic or hypsochromic shifts in the absorption spectrum. Furthermore, the interaction of these substituted indenes with different solvents can induce significant solvatochromic effects, offering another layer of control over their optical properties. A thorough understanding of these principles, combined with rigorous experimental methodology, is essential for the rational design of novel indene-based compounds for a wide range of scientific and technological applications.
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Full‐Color Fluorescence Solvatochromism of Push‐Pull Type Indenoindene Derivatives. (2025). Chemphyschem. [Link]
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Vibrational and Electronic Spectroscopy of 2-Cyanoindene Cations. (2024). ACS Earth and Space Chemistry. [Link]
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The Fitted Spectroscopic Constants of the Observed Cyanoindene Isomers. (n.d.). ResearchGate. [Link]
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Vibrational and Electronic Spectroscopy of 2-Cyanoindene Cations. (n.d.). PMC. [Link]
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What is the effect of electron-donating and withdrawing groups on the UV-Vis absorption spectra of a. (2024). brainly.com. [Link]
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UV–Vis absorption spectra of (a) 2-(3-methoxy-2-hydroxybenzylide-... (n.d.). ResearchGate. [Link]
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Electronic supplementary information S1. Instrumental techniques UV-vis absorption spectra were measured using a JASCO V-570 spe. (n.d.). rsc.org. [Link]
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UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. (2010). PubMed. [Link]
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Discovery of Interstellar 2-Cyanoindene (2-C
H CN) in GOTHAM Observations of TMC-1. (2022). arXiv.org. [Link] -
Full-colour solvatochromic fluorescence emitted from a semi-aromatic imide compound based on ESIPT and anion formation. (2021). RSC Publishing. [Link]
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Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (n.d.). PMC. [Link]
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Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl). (n.d.). SciELO. [Link]
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Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. (2023). MDPI. [Link]
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Solvatochromism as a new tool to distinguish structurally similar compounds. (n.d.). PMC. [Link]
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A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (2011). PCCP. [Link]
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Safety Operating Guide
2-Chloro-1H-indene: Proper Disposal & Handling Procedures
Executive Summary & Chemical Profile
2-Chloro-1H-indene (CAS: 18427-72-0 / 10296-36-3 for related isomers) is a halogenated bicyclic intermediate often utilized as a scaffold in drug development.[1] Unlike standard organic solvents, this compound presents a dual-hazard profile: halogenated toxicity and alkene reactivity .[1]
Improper disposal into general organic waste streams can lead to regulatory violations (RCRA) and safety incidents due to the potential for exothermic polymerization of the indene core. This guide provides a self-validating protocol to ensure compliance and safety.
Table 1: Physicochemical Waste Profile
| Property | Value / Classification | Operational Implication |
| Molecular Formula | C₉H₇Cl | High Carbon/Chlorine ratio requires specific incineration.[1] |
| Flash Point | ~58°C - 98°C (Isomer dependent) | Classified as Ignitable (D001). |
| Reactivity | Polymerizable alkene | Risk of exothermic reaction if mixed with initiators/oxidizers.[1] |
| Waste Stream | Halogenated Organic | DO NOT mix with non-halogenated solvents (cost/compliance).[2] |
| Density | ~1.1 - 1.2 g/mL | Heavier than water; sinks in aqueous phases.[1] |
Hazard Assessment & Pre-Disposal Stabilization
Before disposal, you must assess the state of the material. The indene double bond makes this compound susceptible to polymerization, which can generate heat and pressure in sealed waste drums.
-
The "Why" (Causality): Indenes can polymerize in the presence of strong acids or free radical initiators. If 2-chloro-1H-indene is disposed of in a drum containing acidic waste or peroxides, it may trigger a runaway reaction.[1]
-
Protocol:
-
Check pH: Ensure the waste solution is Neutral (pH 6-8). If acidic, neutralize carefully with Sodium Bicarbonate before bottling.
-
Quench Reactivity: If the material is part of a reaction mixture with unreacted oxidizers, quench fully (e.g., with Sodium Thiosulfate) before adding to the waste container.
-
Step-by-Step Disposal Protocol
Phase A: Segregation (The Golden Rule)
Strictly segregate 2-chloro-1H-indene into the "Halogenated Solvent" waste stream. [1]
-
Scientific Rationale: Incineration of chlorinated compounds produces Hydrogen Chloride (HCl) gas. Facilities must use incinerators equipped with acid gas scrubbers to handle this. Mixing this with non-halogenated waste forces the entire volume to be treated as halogenated, exponentially increasing disposal costs and environmental load.
Phase B: Container Selection & Labeling[1]
-
Material: Use Amber Glass (preferred) or High-Density Polyethylene (HDPE).[1] Avoid metal cans if the waste is potentially acidic or wet, as HCl formation can corrode the metal.
-
Headspace: Leave at least 10% headspace to accommodate thermal expansion.
-
Labeling:
-
Primary Identifier: "WASTE 2-Chloro-1H-indene Solution"
-
Hazard Checkboxes: [x] Flammable, [x] Toxic, [x] Halogenated.
-
Phase C: Workflow Visualization
The following diagram outlines the decision logic for disposing of pure vs. mixed 2-chloro-1H-indene.
Figure 1: Decision logic for segregating and packaging 2-chloro-1H-indene waste to prevent cross-contamination and reactivity hazards.
Emergency Spill Response Procedures
In the event of a spill outside a fume hood, immediate action is required due to the lachrymator (tear-inducing) potential of chlorinated indenes.
Figure 2: Immediate response workflow for spills, prioritizing respiratory protection due to the volatile and irritant nature of the compound.[1]
Regulatory & Logistics (RCRA)
For US-based laboratories operating under EPA RCRA guidelines:
-
Waste Codes:
-
D001: Ignitable (if flash point < 60°C).[3]
-
F-Listed (F002): Only if spent halogenated solvents (like Methylene Chloride) are present in the mixture >10%.
-
Toxic: While not explicitly P or U listed by name, it exhibits toxicity characteristic of chlorinated hydrocarbons.
-
-
Disposal Path: The material must be sent to a TSDF (Treatment, Storage, and Disposal Facility) approved for High-Temperature Incineration .
Self-Validation Check: Before sealing the drum, ask: Did I mix this with non-halogenated solvents? If yes, you must re-label the entire drum as Halogenated, or you risk rejection by the waste hauler.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4] [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link][1]
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-chloro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-chloro-1H-indene. The following procedural guidance is designed to ensure the safety of all laboratory personnel and to maintain compliance with established safety protocols.
Hazard Assessment of 2-chloro-1H-indene
Based on data from similar compounds like 1-chloro-2,3-dihydro-1H-indene, we can anticipate that 2-chloro-1H-indene is harmful if swallowed, harmful in contact with skin, and harmful if inhaled, while also causing skin and serious eye irritation.[5] Therefore, all handling procedures must be conducted with appropriate engineering controls and personal protective equipment to minimize exposure.
Key Assumed Hazards:
-
Flammability: Like indene, 2-chloro-1H-indene should be treated as a flammable liquid. Keep it away from heat, sparks, open flames, and other ignition sources.[1][3]
-
Toxicity: Assumed to be harmful if inhaled, ingested, or in contact with skin.[4][5]
-
Irritation: Expected to be a skin, eye, and respiratory tract irritant.[2][3][5]
-
Aspiration Hazard: If swallowed, there is a risk of aspiration into the lungs, which can be fatal.[1][2]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling 2-chloro-1H-indene. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles and a face shield | To protect against splashes and vapors that can cause serious eye irritation.[6][7] All eye and face protection should meet ANSI Z87.1 standards.[8] |
| Hands | Nitrile gloves | Nitrile gloves offer good resistance to chlorinated solvents.[8] Always double-glove and change gloves immediately upon contamination. |
| Body | Flame-retardant lab coat and chemical-resistant apron | A flame-retardant lab coat protects against fire hazards, while a chemical-resistant apron provides an additional barrier against spills.[1] |
| Respiratory | Use within a certified chemical fume hood | All handling of 2-chloro-1H-indene must be performed in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of vapors.[4][6] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][7] |
| Feet | Closed-toe shoes | To protect against spills and falling objects. |
Step-by-Step Handling and Emergency Procedures
Standard Handling Protocol
-
Preparation: Before handling, ensure that a safety shower and eyewash station are accessible.[6] All personnel must be trained on the specific hazards of 2-chloro-1H-indene.
-
Engineering Controls: All manipulations of 2-chloro-1H-indene must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[4]
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Dispensing: When transferring the chemical, use only non-sparking tools and ground all containers to prevent static discharge.[1][3]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[6][9] Decontaminate all surfaces and equipment.
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][10]
-
Ingestion: Do NOT induce vomiting.[1][3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]
-
Spill: Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, diatomite). For large spills, contact your institution's environmental health and safety department. Do not allow the chemical to enter drains.[1][6]
Disposal Plan
As a halogenated organic compound, 2-chloro-1H-indene must be disposed of as hazardous waste.[4]
Waste Segregation and Collection
-
Designated Waste Container: All waste containing 2-chloro-1H-indene must be collected in a clearly labeled, dedicated "Halogenated Organic Waste" container.[4][11]
-
No Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and environmental impact.[12]
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and has a tightly sealing cap.[11]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name "2-chloro-1H-indene."[11][13]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of 2-chloro-1H-indene waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
